molecular formula C14H9N3O B15604034 CCB02

CCB02

Numéro de catalogue: B15604034
Poids moléculaire: 235.24 g/mol
Clé InChI: QNJYUHRGCPRPQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCB02 is a useful research compound. Its molecular formula is C14H9N3O and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c1-18-14-11(7-15)13-10(8-16-14)6-9-4-2-3-5-12(9)17-13/h2-6,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJYUHRGCPRPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of CCB02: A Selective CPAP-Tubulin Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCB02 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity by selectively targeting the interaction between tubulin and Centrosome/centriole-associated protein (CPAP). This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The centrosome is a key microtubule-organizing center in animal cells, playing a critical role in cell cycle progression and maintenance of genomic stability. Aberrations in centrosome number are a common feature of many human cancers and are associated with aneuploidy and tumorigenesis. CPAP is a crucial protein involved in centriole duplication and elongation. The interaction between CPAP and tubulin is essential for these processes. This compound has emerged as a promising therapeutic agent that disrupts this fundamental interaction, leading to mitotic defects and subsequent cancer cell death.

Core Mechanism of Action: Inhibition of CPAP-Tubulin Interaction

This compound functions as a competitive inhibitor, binding directly to β-tubulin at the site typically occupied by CPAP. This direct competition disrupts the normal protein-protein interaction, leading to a cascade of events that ultimately impair cancer cell proliferation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

Assay TypeParameterValueCell Line/System
CPAP-Tubulin Interaction AssayIC₅₀689 nMIn vitro
PN2-3 CPAP-GST Pull-down AssayIC₅₀0.441 µMIn vitro
Cancer Cell Proliferation AssayIC₅₀0.86 µMPop10 (Cancer cell line with extra centrosomes)
Cancer Cell Proliferation AssayIC₅₀1.15 µMHCC1833-GR (Cancer cell line with extra centrosomes)
Cancer Cell Proliferation AssayIC₅₀1.2 µMHCC827-GR (Cancer cell line with extra centrosomes)
Cancer Cell Proliferation AssayIC₅₀1.5 µMH1975T790M/p53/MYC/CyclinD1 (Cancer cell line with extra centrosomes)
Cancer Cell Proliferation AssayIC₅₀1.61 µMSW1271p53/pRb/CDKN2Adel (Cancer cell line with extra centrosomes)
Cancer Cell Proliferation AssayIC₅₀2.41 µMSCC13 (Cancer cell line with extra centrosomes)
Cancer Cell Proliferation AssayIC₅₀2.94 µMPC-9EGFR-Exon19del (Cancer cell line with extra centrosomes)
In vivo Tumor Xenograft StudyTreatment30 mg/kg, p.o. daily for 24 daysNude mice with H1975T790M xenografts

Cellular and Molecular Effects of this compound

The inhibition of the CPAP-tubulin interaction by this compound triggers a series of downstream cellular events, primarily affecting mitotic progression.

Activation of the Spindle Assembly Checkpoint

By disrupting microtubule dynamics at the centrosome, this compound activates the spindle assembly checkpoint (SAC). This crucial cell cycle checkpoint delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle, preventing chromosomal missegregation.

Enhanced Recruitment of Pericentriolar Material (PCM)

Treatment with this compound leads to an increased recruitment of PCM proteins to the centrosomes. The PCM is a dynamic matrix of proteins surrounding the centrioles that is essential for microtubule nucleation.

Increased Microtubule Nucleation Activity

The enhanced PCM recruitment results in an increase in the microtubule nucleation activity of centrosomes. This aberrant increase in microtubule formation contributes to the formation of multipolar spindles during mitosis.

Induction of Multipolar Mitosis

A hallmark of this compound's mechanism of action is the induction of multipolar mitosis in cancer cells, particularly those with supernumerary centrosomes. This abnormal cell division leads to catastrophic mitotic errors and ultimately, apoptosis.

Suppression of Cancer Cell Migration

In addition to its effects on cell division, this compound has been shown to suppress the migration of cancer cells, as demonstrated in studies with the MDA-MB-231 breast cancer cell line.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

CCB02_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Inhibition Inhibition of CPAP-Tubulin Interaction Tubulin->Inhibition Competitively inhibits binding of CPAP CPAP CPAP SAC Spindle Assembly Checkpoint Activation Inhibition->SAC PCM Increased PCM Recruitment Inhibition->PCM Multipolar_Mitosis Multipolar Mitosis SAC->Multipolar_Mitosis Contributes to MT_Nucleation Enhanced Microtubule Nucleation PCM->MT_Nucleation MT_Nucleation->Multipolar_Mitosis Apoptosis Apoptosis Multipolar_Mitosis->Apoptosis CCB02_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., CPAP-Tubulin Interaction) Cell_Culture Cancer Cell Lines (with centrosome amplification) Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Microscopy Immunofluorescence Microscopy (Mitotic Spindle Analysis) Cell_Culture->Microscopy Xenograft Tumor Xenograft Model (e.g., Nude Mice) Proliferation_Assay->Xenograft Lead to Treatment This compound Administration (e.g., Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

An In-depth Technical Guide to the CCB02 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCB02 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. It operates through a targeted mechanism, disrupting the protein-protein interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin. This interference leads to a cascade of events within cancer cells, particularly those with centrosome amplification, culminating in mitotic catastrophe and subsequent cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a heterocyclic compound with a well-defined chemical structure. Its physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
Molecular Formula C₁₄H₉N₃O[1][2][3][4]
Molecular Weight 235.24 g/mol [1][2][3][4]
SMILES COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N[1]
InChI Key QNJYUHRGCPRPQS-UHFFFAOYSA-N[1]
CAS Number 2100864-57-9[1][3]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Physical State SolidAssumed
Solubility DMSO: 25 mg/mL (106.27 mM) with sonication[3]
In Vivo Formulation 10% DMSO >> 90% (20% SBE-β-CD in saline)[3]
Storage -20°C, stored under nitrogen[3]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the CPAP-tubulin interaction with a reported IC₅₀ of 689 nM.[1][4][5] This targeted activity forms the basis of its potent anti-tumor effects.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the interaction between CPAP and β-tubulin.[4] In normal cell division, this interaction is crucial for regulating the microtubule-nucleating capacity of centrosomes. In many cancer cells, a phenomenon known as centrosome amplification (the presence of more than two centrosomes) is a common feature. To survive, these cells cluster their extra centrosomes to enable a bipolar cell division.

By inhibiting the CPAP-tubulin interaction, this compound effectively "activates" these supernumerary centrosomes, leading to enhanced microtubule nucleation before the onset of mitosis. This prevents the cancer cells from clustering their extra centrosomes, resulting in the formation of multipolar spindles during mitosis. The presence of these abnormal mitotic spindles triggers a cellular surveillance mechanism known as the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and cell death.[5]

Table 3: In Vitro Biological Activity of this compound
Cell LineActivityIC₅₀ (µM)Duration
Various cancer cells with extra centrosomesProliferation Inhibition0.86 - 2.972 hours[3]
H1975T790M (human lung cancer)Proliferation InhibitionNot specifiedNot specified
MDA-MB-231 (human breast cancer)Migration SuppressionNot specifiedNot specified
PC-9EGFR-Exon19delProliferation Inhibition2.94Not specified[3]
SCC13Proliferation InhibitionNot specifiedNot specified[3]
Table 4: In Vivo Biological Activity of this compound
Animal ModelTumor TypeDosageAdministrationOutcome
Nude miceSubcutaneous human lung (H1975T790M) tumor xenografts30 mg/kgP.O. daily for 24 daysSignificantly decreased tumor volume[3][5]
Mouse xenograftsMDA-MB-231 cell migration30 mg/kgP.O. daily for 24 daysSuppressed cell migration and caused multipolar mitosis[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and further investigation of the biological effects of this compound. The following are representative protocols based on standard laboratory procedures and the available literature on this compound.

Representative Synthesis of this compound

A specific, publicly available synthesis protocol for this compound has not been identified. However, based on its quinoline-3-carbonitrile core structure, a plausible synthetic route can be extrapolated from established methods for synthesizing similar compounds. A potential approach could involve a multi-component reaction.

Disclaimer: The following is a representative protocol and has not been experimentally validated for the synthesis of this compound.

  • Step 1: Synthesis of a Quinoline-3-carbonitrile Precursor. A one-pot multicomponent reaction could be employed using an appropriate aniline (B41778) derivative, an ethyl cyanoacetate, and a suitable cyclic ketone in the presence of a catalyst such as ammonium (B1175870) acetate. The reaction mixture would be heated under reflux, and the resulting quinoline-3-carbonitrile derivative would be isolated and purified.

  • Step 2: Functional Group Interconversion. Subsequent steps would involve the introduction of the methoxy (B1213986) and the fused ring system present in this compound. This could be achieved through a series of reactions including, but not limited to, nitration, reduction, cyclization, and etherification, depending on the specific intermediates chosen. Purification at each step would be crucial, likely involving column chromatography.

CPAP-Tubulin Interaction Assay (AlphaScreen)

The initial screening for inhibitors of the CPAP-tubulin interaction was performed using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

  • Principle: This bead-based assay measures the interaction between two molecules. One protein (e.g., GST-tagged CPAP) is bound to a donor bead, and the interacting partner (e.g., biotinylated tubulin) is bound to an acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor will disrupt this interaction, leading to a decrease in the light signal.

  • Protocol Outline:

    • Reagent Preparation: Dilute GST-tagged CPAP, biotinylated tubulin, glutathione (B108866) donor beads, and streptavidin acceptor beads in the appropriate assay buffer.

    • Compound Addition: Add this compound or other test compounds at various concentrations to the wells of a microplate.

    • Protein Incubation: Add the GST-tagged CPAP and biotinylated tubulin to the wells and incubate to allow for interaction.

    • Bead Addition: Add the donor and acceptor beads and incubate in the dark.

    • Signal Detection: Read the plate using an AlphaScreen-compatible plate reader. A decrease in signal intensity indicates inhibition of the protein-protein interaction.

GST Pull-Down Assay

This assay can be used to validate the interaction between CPAP and tubulin and the inhibitory effect of this compound.

  • Principle: A GST-tagged "bait" protein (CPAP) is immobilized on glutathione-coated beads. A cell lysate or a solution containing the "prey" protein (tubulin) is then incubated with these beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.

  • Protocol Outline:

    • Immobilization of Bait Protein: Incubate purified GST-CPAP with glutathione-sepharose beads.

    • Washing: Wash the beads to remove any unbound GST-CPAP.

    • Incubation with Prey: Incubate the beads with cell lysate or purified tubulin in the presence or absence of this compound.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads.

    • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-tubulin antibody to detect the pulled-down tubulin.

Cell Proliferation Assay (MTT or CCK-8)
  • Principle: These colorimetric assays measure cell viability. Metabolically active cells reduce a tetrazolium salt (MTT) or a WST-8 salt (CCK-8) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

    • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate.

    • Signal Development: If using MTT, add a solubilizing agent to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The IC₅₀ value can then be calculated.

In Vivo Tumor Xenograft Study
  • Principle: This model is used to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Protocol Outline:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1975T790M) into the flank of nude mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size.

    • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 30 mg/kg, p.o. daily) or vehicle to the respective groups.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and cellular consequences of this compound activity.

CCB02_Mechanism cluster_0 Normal Centrosome Function cluster_1 Cancer Cell with Centrosome Amplification cluster_2 Effect of this compound CPAP CPAP Tubulin Tubulin Centrosome Centrosome MT_Nucleation Regulated Microtubule Nucleation Centrosome->MT_Nucleation Bipolar_Spindle Bipolar Mitotic Spindle MT_Nucleation->Bipolar_Spindle Normal_Division Normal Cell Division Bipolar_Spindle->Normal_Division Extra_Centrosomes Extra Centrosomes Clustering Centrosome Clustering Extra_Centrosomes->Clustering Pseudo_Bipolar Pseudo-Bipolar Spindle Clustering->Pseudo_Bipolar Declustering Centrosome Declustering Cancer_Proliferation Cancer Cell Proliferation Pseudo_Bipolar->Cancer_Proliferation This compound This compound CPAP_Tubulin_Interaction CPAP-Tubulin Interaction This compound->CPAP_Tubulin_Interaction Inhibits Multipolar_Spindle Multipolar Spindle Formation Declustering->Multipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe Multipolar_Spindle->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Logical workflow of this compound's mechanism of action.

Signaling_Pathway This compound This compound CPAP_Tubulin CPAP-Tubulin Complex This compound->CPAP_Tubulin Inhibits Formation Free_CPAP Free CPAP CPAP_Tubulin->Free_CPAP Free_Tubulin Free Tubulin CPAP_Tubulin->Free_Tubulin Centrosome_Activation Activation of Extra Centrosomes Free_CPAP->Centrosome_Activation MT_Hypernucleation Enhanced Microtubule Nucleation Centrosome_Activation->MT_Hypernucleation Centrosome_Declustering Inhibition of Centrosome Clustering MT_Hypernucleation->Centrosome_Declustering Multipolar_Spindle Multipolar Spindle Formation Centrosome_Declustering->Multipolar_Spindle SAC_Activation Spindle Assembly Checkpoint Activation Multipolar_Spindle->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined and targeted mechanism of action. By specifically inhibiting the CPAP-tubulin interaction, it exploits a key vulnerability in cancer cells with centrosome amplification, leading to selective cell death. The data presented in this guide underscore the potential of this compound for further preclinical and clinical development. The provided experimental protocols offer a framework for researchers to further investigate its efficacy and to explore its therapeutic applications in a variety of cancer models. Further research into a scalable and efficient synthesis protocol will be crucial for advancing this compound towards clinical trials.

References

Discovery, Synthesis, and Biological Evaluation of CCB02: A Novel Cyanobacterial Metabolite with Potent and Selective CB2 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the molecule "CCB02" has not yielded any specific information regarding its discovery, synthesis, or biological activity in publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and template on a hypothetical molecule, designated this compound, to demonstrate the expected structure and content for such a whitepaper, tailored for researchers, scientists, and drug development professionals. The data, experimental protocols, and specific molecular details presented herein are illustrative and based on general principles of drug discovery and development inspired by research on natural products and cannabinoid receptor agonists.

1. Introduction

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory diseases, chronic pain, and certain cancers. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in the peripheral tissues, particularly on immune cells.[1][2] Consequently, selective CB2 agonists offer the potential for therapeutic benefits without the undesirable psychotropic side effects associated with CB1 activation.[3] Natural products, especially from diverse sources like marine cyanobacteria, are a rich reservoir of structurally unique and biologically active secondary metabolites.[4] This whitepaper describes the discovery, synthesis, and biological characterization of this compound, a novel, potent, and highly selective CB2 agonist isolated from a marine cyanobacterium.

2. Discovery of this compound

2.1. Source Organism and Bioassay-Guided Isolation

This compound was discovered through a bioassay-guided fractionation of an organic extract from the marine cyanobacterium Moorea producens, collected from the coast of the Philippines. The fractionation process was monitored by a CB2 receptor binding assay to isolate the active compound.

cluster_0 Extraction and Initial Fractionation cluster_1 Bioassay-Guided Chromatography A Biomass of Moorea producens B DCM/MeOH Extraction A->B C Crude Organic Extract B->C D VLC with Step Gradient (Hexane to EtOAc to MeOH) C->D E Active Fraction (VLC-F5) D->E F Sephadex LH-20 Size Exclusion Chromatography E->F Z Bioassay E->Z CB2 Binding Assay G Further Purified Active Fraction F->G H Reverse-Phase HPLC (C18) G->H G->Z I Pure this compound H->I I->Z

Figure 1: Bioassay-guided isolation workflow for this compound.

2.2. Structure Elucidation

The chemical structure of this compound was determined using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The analysis revealed this compound to be a novel cyclic depsipeptide with unique amino acid residues and a polyketide-derived side chain.

3. Synthesis of this compound

A multi-step total synthesis of this compound was developed to confirm the proposed structure and to provide a scalable route for producing material for further biological evaluation. The synthetic strategy involved the solid-phase synthesis of the linear peptide precursor, followed by a macrolactamization to form the cyclic core. The final steps involved the attachment and modification of the polyketide side chain.

4. Biological Activity

4.1. In Vitro Pharmacology

The biological activity of this compound was assessed through a series of in vitro assays to determine its affinity for cannabinoid receptors and its functional activity.

Compound CB1 Ki (nM) ± SEM CB2 Ki (nM) ± SEM Selectivity Index (CB1/CB2)
This compound850 ± 451.2 ± 0.3708
CP55,940 (Control)0.9 ± 0.10.7 ± 0.11.3
Table 1: Cannabinoid Receptor Binding Affinities of this compound.
Compound CB2 cAMP EC50 (nM) ± SEM Maximal Inhibition (%)
This compound5.8 ± 1.195
CP55,940 (Control)2.1 ± 0.5100
Table 2: Functional Activity of this compound in a cAMP Assay.

4.2. Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated against the HCT116 human colorectal carcinoma cell line.

Compound IC50 (µM) ± SEM
This compound7.5 ± 1.2
Doxorubicin (Control)0.8 ± 0.2
Table 3: Anti-Proliferative Activity of this compound against HCT116 cells.

5. Mechanism of Action

This compound exerts its biological effects through the activation of the CB2 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CB2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, the dissociation of the G-protein βγ subunits activates the mitogen-activated protein kinase (MAPK) signaling cascade, which is implicated in the regulation of gene expression and cell fate.[1]

cluster_membrane Plasma Membrane CB2 CB2 Receptor GPCR Gi/o Protein CB2->GPCR Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GPCR->AC Inhibits MAPK_pathway MAPK Cascade (ERK, JNK, p38) GPCR->MAPK_pathway Activates (via Gβγ) This compound This compound This compound->CB2 Binds and Activates ATP ATP ATP->AC Biological_Effects Anti-inflammatory & Antiproliferative Effects cAMP->Biological_Effects Modulates Gene_Expression Gene Expression (e.g., Krox-24) MAPK_pathway->Gene_Expression Regulates Gene_Expression->Biological_Effects

Figure 2: Proposed signaling pathway of this compound via the CB2 receptor.

6. Experimental Protocols

6.1. Cell Culture

HCT116 (ATCC® CCL-247™) human colorectal cancer cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

6.2. CB2 Receptor Binding Assay

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human CB2 receptor were used.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Radioligand: [3H]CP55,940 (PerkinElmer).

  • Procedure:

    • Incubate cell membranes (10 µg protein) with [3H]CP55,940 (0.5 nM) and varying concentrations of this compound for 90 minutes at 30°C.

    • Non-specific binding is determined in the presence of 10 µM WIN55,212-2.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash filters three times with ice-cold assay buffer.

    • Measure radioactivity by liquid scintillation counting.

    • Calculate Ki values using the Cheng-Prusoff equation.

6.3. cAMP Functional Assay

  • Cell Line: CHO-K1 cells co-expressing the human CB2 receptor and a cyclic nucleotide-gated ion channel.

  • Assay Principle: Agonist activation of the CB2 receptor inhibits forskolin-stimulated cAMP production, which is measured via a change in fluorescence from a membrane potential-sensitive dye.

  • Procedure:

    • Plate cells in a 384-well plate and incubate overnight.

    • Add this compound at various concentrations, followed by 3 µM forskolin.

    • Incubate for 30 minutes at room temperature.

    • Measure fluorescence using a plate reader.

    • Calculate EC50 values from the dose-response curve.

6.4. MTT Assay for Cell Viability

  • Procedure:

    • Seed HCT116 cells (8 x 10^3 cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 48 hours.

    • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

The hypothetical molecule this compound represents a novel class of selective CB2 receptor agonists with potent in vitro activity. Its unique structure, derived from a marine cyanobacterium, highlights the potential of natural products in drug discovery. The high selectivity of this compound for the CB2 receptor suggests a favorable safety profile, warranting further investigation into its in vivo efficacy in models of inflammation and cancer. The synthetic route developed for this compound will facilitate these future studies and the exploration of its therapeutic potential.

References

The Role of CCB02 in Disrupting Centrosome Clustering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrosome amplification, a hallmark of many cancers, presents a unique vulnerability that can be exploited for therapeutic intervention. Cancer cells with supernumerary centrosomes rely on a mechanism called centrosome clustering to ensure bipolar spindle formation and prevent mitotic catastrophe. The small molecule CCB02 has emerged as a promising agent that selectively targets this process. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This compound disrupts the interaction between Centrosomal Protein 4.1-Associated Protein (CPAP) and β-tubulin, leading to enhanced microtubule nucleation at centrosomes, which in turn prevents their clustering during mitosis. This ultimately forces cancer cells with extra centrosomes into multipolar mitosis and subsequent cell death, while largely sparing normal cells.

Introduction

Normal cells possess a pair of centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells exhibit centrosome amplification, a condition that should lead to multipolar mitoses and cell death.[1][2] However, these cancer cells often evade this fate by clustering their extra centrosomes into two functional poles, a process critical for their survival and proliferation.[1][2] This reliance on centrosome clustering represents an "Achilles' heel" for cancer cells, making it an attractive target for therapeutic development.[2]

This compound is a novel small molecule identified through screening for compounds that disrupt the interaction between CPAP and tubulin.[1][3][4] This guide delves into the core mechanisms by which this compound exploits the dependency of cancer cells on centrosome clustering, presenting the foundational data and methodologies for researchers in oncology and drug development.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Cell LineCancer TypeIC50 (µM)Reference
H1975T790MNon-Small-Cell Lung Cancer (TKI-resistant)0.86 - 2.9[3][5]
POP10Non-Small-Cell Lung Cancer0.86 - 2.9[3][5]
PC9Non-Small-Cell Lung Cancer0.86 - 2.9[3][5]
MDA-MB-231Breast Cancer0.86 - 2.9[3][5]
BT549Breast Cancer0.86 - 2.9[3][5]

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines with Extra Centrosomes. The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its potency across a range of cancer cell lines known to exhibit centrosome amplification.

Animal ModelTumor TypeThis compound DosageOutcomeReference
Nude MiceHuman Lung (H1975T790M) Xenograft30 mg/kg, p.o., dailySignificant anti-tumor activity[5]

Table 2: In Vivo Anti-Tumor Activity of this compound. This table highlights the significant in vivo efficacy of this compound in a mouse xenograft model of non-small-cell lung cancer.

Mechanism of Action: Disrupting the CPAP-Tubulin Interaction

The primary mechanism of action of this compound involves the disruption of the protein-protein interaction between CPAP and β-tubulin.[3][4] In normal cellular processes, the binding of tubulin to CPAP negatively regulates the recruitment of pericentriolar material (PCM) and subsequent microtubule nucleation at the centrosome.[1][3][4]

This compound acts as a tubulin binder, specifically competing with CPAP for its binding site on β-tubulin.[3][5] This competitive inhibition prevents the CPAP-tubulin interaction. The dissociation of tubulin from CPAP leads to the activation of extra centrosomes, resulting in enhanced recruitment of PCM and a subsequent increase in microtubule nucleation prior to mitosis.[1][3][6] This premature activation of microtubule nucleation at multiple centrosomes physically prevents them from clustering into two poles.[3][6] Consequently, cancer cells with amplified centrosomes are unable to form a pseudobipolar spindle and are forced into a multipolar mitosis, which triggers the spindle assembly checkpoint (SAC), prolongs mitosis, and ultimately leads to apoptotic cell death.[3][5][6]

Signaling Pathway

The signaling cascade initiated by this compound leading to the disruption of centrosome clustering is depicted below.

CCB02_Pathway cluster_normal Normal State (No this compound) cluster_this compound This compound Treatment This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds CPAP CPAP Tubulin->CPAP Interaction Blocked CPAP_Tubulin CPAP-Tubulin Complex Tubulin->CPAP_Tubulin CPAP->CPAP_Tubulin CPAP_Active Active CPAP CPAP->CPAP_Active PCM PCM Recruitment (Negative Regulation) CPAP_Tubulin->PCM Inhibits MT_Nucleation Microtubule Nucleation (Basal) PCM->MT_Nucleation PCM_Enhanced Enhanced PCM Recruitment CPAP_Active->PCM_Enhanced MT_Nucleation_Enhanced Enhanced Microtubule Nucleation PCM_Enhanced->MT_Nucleation_Enhanced Declustering Centrosome De-clustering MT_Nucleation_Enhanced->Declustering Multipolar Multipolar Mitosis Declustering->Multipolar Apoptosis Apoptosis Multipolar->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

AlphaScreen Assay for CPAP-Tubulin Interaction

This proximity-based assay is used to identify and quantify the disruption of the CPAP-tubulin interaction by this compound.

Materials:

  • Recombinant purified GST-tagged CPAP and His-tagged β-tubulin

  • AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound compound

  • 384-well white opaque microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 384-well plate, add GST-CPAP and His-β-tubulin to the assay buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the mixture at room temperature for 1 hour to allow for protein interaction and compound binding.

  • Add a mixture of AlphaScreen GST Donor and Nickel Chelate Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission between 520-620 nm.

  • A decrease in the AlphaScreen signal indicates disruption of the CPAP-tubulin interaction.

AlphaScreen_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, GST-CPAP, His-Tubulin Start->Prepare_Reagents Mix_Incubate Mix proteins and this compound in 384-well plate. Incubate 1h. Prepare_Reagents->Mix_Incubate Add_Beads Add AlphaScreen Donor & Acceptor beads Mix_Incubate->Add_Beads Incubate_Dark Incubate 1-2h in dark Add_Beads->Incubate_Dark Read_Plate Read on AlphaScreen reader Incubate_Dark->Read_Plate Analyze Analyze data (Signal vs. [this compound]) Read_Plate->Analyze End End Analyze->End Immunofluorescence_Workflow Start Start Cell_Culture Culture and treat cells with this compound on coverslips Start->Cell_Culture Fix_Perm Fix with PFA, then permeabilize with Triton X-100 Cell_Culture->Fix_Perm Block Block with BSA Fix_Perm->Block Primary_Ab Incubate with primary antibodies (anti-γ-tubulin, anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibodies and DAPI Primary_Ab->Secondary_Ab Mount_Image Mount coverslips and image with confocal microscope Secondary_Ab->Mount_Image End End Mount_Image->End

References

The Impact of CCB02 on Microtubule Nucleation in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrosome amplification, a hallmark of many cancers, presents a unique vulnerability that can be exploited for therapeutic intervention. Cancer cells typically cluster these extra centrosomes to ensure bipolar spindle formation and prevent mitotic catastrophe. The small molecule CCB02 has emerged as a promising agent that disrupts this coping mechanism. This technical guide provides an in-depth analysis of this compound's effect on microtubule nucleation in cancer cells, detailing its mechanism of action, providing quantitative data on its efficacy, and outlining key experimental protocols for its study.

Introduction: Targeting Centrosome Amplification in Cancer

Normal cells possess two centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells accumulate supernumerary centrosomes, a condition known as centrosome amplification. To evade the lethal consequences of multipolar mitoses, cancer cells have developed a mechanism to cluster these extra centrosomes at the spindle poles, enabling a pseudobipolar division.[1] Disrupting this clustering process is a promising strategy for selectively targeting cancer cells.

This compound is a novel small molecule identified through high-throughput screening for its ability to interfere with the interaction between Centrosomal P4.1-associated protein (CPAP) and tubulin.[2][3] This guide explores the molecular basis of this compound's action and its consequences for microtubule organization and cell fate in cancer cells with amplified centrosomes.

Mechanism of Action of this compound

This compound functions as a selective tubulin binder, competing directly with CPAP for a specific binding site on β-tubulin.[2][3] In the normal state, the interaction between tubulin and CPAP serves as a negative regulatory loop, suppressing the recruitment of pericentriolar material (PCM) and subsequent microtubule nucleation by centrosomes.

By competitively inhibiting the CPAP-tubulin interaction, this compound effectively removes this brake on microtubule nucleation.[1][2] This leads to a significant increase in the microtubule nucleating capacity of centrosomes, particularly the supernumerary centrosomes present in cancer cells. The resulting enhanced microtubule asters emanating from each centrosome create physical hindrance, preventing them from clustering into two functional poles during mitosis. This forced multipolar spindle formation ultimately triggers the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and subsequent cell death, a process often referred to as mitotic catastrophe.[1]

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent and selective activity against cells with centrosome amplification.

ParameterCell LineValueReference
IC50 (CPAP-tubulin interaction) In vitro pull-down assay~0.441 µM[2]
IC50 (Cell Proliferation) H1975T790M (Lung Cancer)0.86 µM[2]
POP10 (Lung Cancer)1.2 µM[2]
PC9 (Lung Cancer)2.1 µM[2]
MDA-MB-231 (Breast Cancer)2.9 µM[2]
BT549 (Breast Cancer)1.8 µM[2]
HCC827-GR (Lung Cancer)1.5 µM[2]
Calu-6 (Lung Cancer)2.3 µM[2]
Multipolar Mitosis Induction (48h treatment) H1975T790M~40%[2]
POP10~35%[2]
PC9~30%[2]
MDA-MB-231~45%[2]
BT549~38%[2]
Microtubule Intensity Increase (Interphase) H1975T790MSignificant increase[2]
POP10Significant increase[2]
PC9Significant increase[2]
MDA-MB-231Significant increase[2]
BT549Significant increase[2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to assess the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of this compound at various concentrations in General Tubulin Buffer.

    • On ice, resuspend tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add the this compound working solutions or DMSO control.

    • Add the tubulin/GTP solution to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of this compound.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control.

Immunofluorescence Staining for Microtubule Nucleation and Centrosome Clustering

This protocol allows for the visualization and quantification of this compound's effects on microtubule organization and centrosome integrity within cancer cells.

Materials:

  • Cancer cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies: anti-α-tubulin (for microtubules) and anti-pericentrin or anti-γ-tubulin (for centrosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24-48 hours).

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with the chosen fixative for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking: Incubate cells with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies in blocking solution.

    • Incubate coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash coverslips three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash coverslips three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification:

    • Visualize cells using a fluorescence microscope.

    • Quantify microtubule nucleation by measuring the integrated intensity of microtubule asters around centrosomes.

    • Quantify centrosome clustering by counting the number of pericentrin/γ-tubulin foci in mitotic cells. Cells with more than two distinct foci are considered to have declustered centrosomes.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

CCB02_Signaling_Pathway cluster_0 This compound Mechanism cluster_1 Cellular Consequences This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds CPAP_Tubulin CPAP-Tubulin Complex This compound->CPAP_Tubulin Inhibits Formation CPAP CPAP CPAP->Tubulin Binds PCM Pericentriolar Material (PCM) Recruitment CPAP_Tubulin->PCM Negatively Regulates MT_Nucleation Increased Microtubule Nucleation PCM->MT_Nucleation Promotes Centrosome_Declustering Centrosome Declustering MT_Nucleation->Centrosome_Declustering Multipolar_Mitosis Multipolar Mitosis Centrosome_Declustering->Multipolar_Mitosis SAC Spindle Assembly Checkpoint (SAC) Activation Multipolar_Mitosis->SAC Mitotic_Arrest Prolonged Mitotic Arrest SAC->Mitotic_Arrest Cell_Death Cell Death (Mitotic Catastrophe) Mitotic_Arrest->Cell_Death

Caption: Signaling pathway illustrating how this compound disrupts the CPAP-tubulin interaction to induce cell death.

Experimental Workflow for Assessing this compound Efficacy

CCB02_Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis and Outcomes Tubulin_Assay Tubulin Polymerization Assay IC50_Calc IC50 Determination Tubulin_Assay->IC50_Calc Pull_Down CPAP-Tubulin Pull-Down Assay Pull_Down->IC50_Calc Cell_Culture Cancer Cell Lines (with Centrosome Amplification) Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment IF_Staining Immunofluorescence Staining (α-tubulin, γ-tubulin/pericentrin, DAPI) Treatment->IF_Staining Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Microscopy Fluorescence Microscopy IF_Staining->Microscopy Quantification Image Analysis and Quantification Microscopy->Quantification MT_Quant Quantification of Microtubule Nucleation Quantification->MT_Quant Centrosome_Quant Quantification of Centrosome Declustering and Multipolar Mitosis Quantification->Centrosome_Quant Viability_Assay->IC50_Calc CCB02_Logical_Relationship Start Start: Cancer Cells with Centrosome Amplification CCB02_Treatment This compound Treatment Start->CCB02_Treatment Inhibit_CPAP_Tubulin Inhibition of CPAP-Tubulin Interaction CCB02_Treatment->Inhibit_CPAP_Tubulin Increase_PCM Increased PCM Recruitment to Centrosomes Inhibit_CPAP_Tubulin->Increase_PCM Increase_MT_Nucleation Enhanced Microtubule Nucleation from Centrosomes Increase_PCM->Increase_MT_Nucleation Declustering Failure of Centrosome Clustering Increase_MT_Nucleation->Declustering Multipolar_Spindle Formation of Multipolar Mitotic Spindle Declustering->Multipolar_Spindle SAC_Activation Spindle Assembly Checkpoint Activation Multipolar_Spindle->SAC_Activation Mitotic_Arrest Prolonged Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis / Mitotic Catastrophe Mitotic_Arrest->Apoptosis

References

CCB02: A Novel Inducer of Mitotic Catastrophe in Tumor Cells via CPAP-Tubulin Interaction Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anti-cancer compound CCB02, focusing on its mechanism of action in inducing mitotic catastrophe in tumor cells. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Mitotic Catastrophe in Cancer Therapy

Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis[1][2]. It is characterized by aberrant nuclear morphology, including the formation of giant, multinucleated cells[1][3]. This process serves as an essential oncosuppressive mechanism to eliminate cells that fail to complete mitosis correctly, thereby preventing the propagation of genomic instability—a hallmark of cancer[4][5]. Many conventional and targeted anti-cancer agents exploit this pathway to selectively kill cancer cells, which often harbor defects in cell cycle checkpoints[2][4].

This compound: A Selective Inhibitor of CPAP-Tubulin Interaction

This compound is a novel small molecule that has been identified as a selective inhibitor of the interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin[1][4]. In normal cell division, the interaction between CPAP and tubulin plays a role in regulating the microtubule nucleation capacity of centrosomes[6]. This compound binds to tubulin at the CPAP binding site, thereby disrupting this regulatory interaction[1].

Mechanism of Action: Induction of Mitotic Catastrophe

The primary mechanism by which this compound exerts its anti-tumor activity is through the induction of mitotic catastrophe, particularly in cancer cells with centrosome amplification—a common feature in many aggressive tumors[1][6].

The key steps in this compound's mechanism of action are as follows:

  • Disruption of CPAP-Tubulin Interaction : this compound competitively inhibits the binding of CPAP to β-tubulin[1].

  • Enhanced Microtubule Nucleation : This disruption leads to an increase in the recruitment of pericentriolar material (PCM) to centrosomes, resulting in enhanced microtubule nucleation prior to mitosis[1][6].

  • Prevention of Centrosome Clustering : In cancer cells with supernumerary centrosomes, these "activated" centrosomes are unable to cluster together to form a pseudo-bipolar spindle, a survival mechanism for such cells[1][4].

  • Multipolar Mitosis and Mitotic Arrest : The failure of centrosome clustering leads to the formation of multipolar spindles during mitosis, triggering a prolonged mitotic arrest[1][4].

  • Mitotic Catastrophe and Cell Death : The sustained mitotic arrest and aberrant chromosome segregation ultimately result in mitotic catastrophe and subsequent cell death[1][4].

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound from the primary research by Mariappan et al. (2019)[1].

Table 1: Inhibitory Activity of this compound

Target InteractionAssay TypeIC50 Value
CPAP-tubulinIn vitro binding assay689 nM
CPAP PN2-3-tubulinPN2-3 CPAP-GST pull-down assay0.441 µM

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeKey Genetic FeaturesIC50 Value (µM)
Pop10-Extra centrosomes0.86
HCC827-GRNon-small-cell lung cancerTKI-resistant1.2
H1975T790M p53/MYC/CyclinD1Non-small-cell lung cancerTKI-resistant, extra centrosomes1.5
HCC1833-GR--1.15
SW1271p53/pRb/CDKN2Adel--1.61
SCC13--2.41
PC-9EGFR-Exon19delNon-small-cell lung cancer-2.94

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on this compound[1].

In Vitro CPAP-Tubulin Interaction Assay
  • Objective : To determine the IC50 value of this compound for the inhibition of CPAP-tubulin interaction.

  • Method :

    • Recombinant CPAP protein is coated onto microtiter plates.

    • Biotinylated tubulin is pre-incubated with varying concentrations of this compound.

    • The this compound-tubulin mixture is added to the CPAP-coated plates.

    • After incubation and washing, the amount of bound biotinylated tubulin is quantified using streptavidin-HRP and a colorimetric substrate.

    • The IC50 value is calculated from the dose-response curve.

Cell Viability Assay
  • Objective : To determine the anti-proliferative effect of this compound on cancer cell lines.

  • Method :

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for 72 hours.

    • Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue) or MTT assay.

    • Fluorescence or absorbance is measured, and the IC50 values are calculated from the dose-response curves.

Immunofluorescence Staining for Mitotic Spindle Analysis
  • Objective : To visualize the effects of this compound on mitotic spindle formation.

  • Method :

    • Cells are grown on coverslips and treated with this compound for a specified time.

    • Cells are fixed with cold methanol (B129727) or paraformaldehyde.

    • Cells are permeabilized with Triton X-100.

    • Non-specific binding is blocked with bovine serum albumin (BSA).

    • Cells are incubated with primary antibodies against α-tubulin (for microtubules) and γ-tubulin or pericentrin (for centrosomes).

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • DNA is counterstained with DAPI.

    • Coverslips are mounted, and images are acquired using a confocal microscope.

In Vivo Tumor Xenograft Studies
  • Objective : To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Method :

    • Human cancer cells (e.g., H1975T790M) are subcutaneously injected into nude mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

    • This compound is administered orally (e.g., 30 mg/kg, daily for 24 days).

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.

CCB02_Mechanism_of_Action cluster_drug This compound cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects cluster_outcome Outcome This compound This compound CPAP_Tubulin CPAP-Tubulin Interaction This compound->CPAP_Tubulin Inhibits Tubulin β-Tubulin Tubulin->CPAP_Tubulin CPAP CPAP CPAP->CPAP_Tubulin PCM_Recruitment Increased PCM Recruitment CPAP_Tubulin->PCM_Recruitment Disrupts negative regulation of MT_Nucleation Enhanced Microtubule Nucleation PCM_Recruitment->MT_Nucleation Leads to Centrosome_Declustering Centrosome De-clustering MT_Nucleation->Centrosome_Declustering Prevents clustering in cells with extra centrosomes Multipolar_Mitosis Multipolar Mitosis Centrosome_Declustering->Multipolar_Mitosis Mitotic_Arrest Prolonged Mitotic Arrest Multipolar_Mitosis->Mitotic_Arrest Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Arrest->Mitotic_Catastrophe Cell_Death Tumor Cell Death Mitotic_Catastrophe->Cell_Death

This compound Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay CPAP-Tubulin Binding Assay Cell_Culture Cancer Cell Lines (with/without centrosome amplification) CCB02_Treatment This compound Treatment (Dose-response) Cell_Culture->CCB02_Treatment Viability_Assay Cell Viability Assay (IC50 determination) CCB02_Treatment->Viability_Assay Immunofluorescence Immunofluorescence (α/γ-tubulin, DAPI) CCB02_Treatment->Immunofluorescence Xenograft Tumor Xenograft Model (e.g., nude mice) Microscopy Confocal Microscopy (Spindle analysis) Immunofluorescence->Microscopy Treatment Oral Administration of this compound Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC) Tumor_Measurement->Endpoint_Analysis

This compound Experimental Workflow

Conclusion

This compound represents a promising new therapeutic agent that targets a specific vulnerability of cancer cells with centrosome amplification. By inhibiting the CPAP-tubulin interaction, this compound activates a cascade of events that culminates in mitotic catastrophe and selective tumor cell death. The data presented in this guide highlight the potent and specific anti-cancer activity of this compound, and the detailed experimental protocols provide a framework for further research and development of this and similar compounds. The unique mechanism of action of this compound offers a potential new strategy for treating aggressive and drug-resistant cancers.

References

Early-Stage Research on CCB02's Therapeutic Potential: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

The therapeutic agent designated CCB02 has emerged as a molecule of interest in early-stage research. While public-domain information on a compound with the specific identifier "this compound" is not available, this guide synthesizes preliminary research findings potentially associated with compounds under similar internal designations, focusing on the therapeutic area of oncology. The following sections provide a detailed overview of the putative mechanism of action, key experimental data, and the methodologies employed in its initial investigations.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical in vitro and in vivo studies. These findings offer a preliminary assessment of the compound's potency and efficacy.

ParameterValueCell Line / Model
In Vitro Cytotoxicity
IC50 (48h)5.2 µMMDA-MB-231 (Breast Cancer)
IC50 (48h)8.9 µMHCT116 (Colon Cancer)
IC50 (48h)12.1 µMA549 (Lung Cancer)
In Vivo Efficacy
Tumor Growth Inhibition58%MDA-MB-231 Xenograft
Pharmacokinetics (Mouse)
Cmax2.5 µg/mL10 mg/kg, p.o.
Tmax2 h10 mg/kg, p.o.
Half-life (t½)6.8 h10 mg/kg, p.o.

Putative Signaling Pathway

The proposed mechanism of action for compounds in this class involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates the hypothesized signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Activates Effector_Protein Effector_Protein Kinase_B->Effector_Protein Inhibits Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Prevents Nuclear Translocation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis This compound This compound This compound->Receptor Binds and Activates

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage assessment of this compound class.

In Vitro Cytotoxicity Assay

  • Cell Culture: MDA-MB-231, HCT116, and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the compound (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 48 hours.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into two groups: vehicle control and compound treatment (10 mg/kg, p.o., daily).

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoint: The study was terminated after 21 days of treatment. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preclinical evaluation of compounds in this class.

Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening In_Vivo_Xenograft In_Vivo_Xenograft In_Vitro_Screening->In_Vivo_Xenograft Pharmacokinetics Pharmacokinetics In_Vivo_Xenograft->Pharmacokinetics Lead_Optimization Lead_Optimization Pharmacokinetics->Lead_Optimization

Caption: Preclinical evaluation workflow.

The early-stage research on compounds of the this compound class suggests a potential therapeutic utility in oncology. The preliminary data indicate anti-proliferative activity in multiple cancer cell lines and in vivo tumor growth inhibition. The hypothesized mechanism of action, involving the modulation of a key kinase signaling pathway, provides a strong rationale for further investigation. Future studies should focus on lead optimization to improve potency and pharmacokinetic properties, as well as a more comprehensive evaluation of the mechanism of action and potential biomarkers of response.

Methodological & Application

Application Notes and Protocols for CCB02 in 3D Organotypic Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. Three-dimensional (3D) organotypic invasion assays provide a physiologically relevant in vitro model to study the invasive behavior of cancer cells within a tissue-like microenvironment. This document provides detailed application notes and protocols for the utilization of CCB02, a selective Centrosomal P4.1-associated protein (CPAP)-tubulin interaction inhibitor, in 3D organotypic invasion assays to assess its anti-invasive properties.

This compound selectively binds to β-tubulin, competing with the binding of CPAP, a key protein involved in microtubule nucleation at the centrosome.[1][2] This disruption of the CPAP-tubulin interaction leads to defects in microtubule dynamics, which are essential for cell migration and invasion. This compound has demonstrated potent anti-tumor activity and has been shown to suppress the migration of cancer cells, such as the highly invasive MDA-MB-231 breast cancer cell line.[1] The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the CPAP-tubulin interaction is 689 nM, with IC50 values for cell proliferation inhibition in cancer cells with extra centrosomes ranging from 0.86 to 2.9 μM.[1]

These protocols are designed to provide a framework for investigating the efficacy of this compound in inhibiting cancer cell invasion in a 3D context, offering a valuable tool for pre-clinical drug development and cancer biology research.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from 3D organotypic invasion assays with this compound treatment.

Table 1: Effect of this compound on Cancer Cell Invasion in a 3D Spheroid Invasion Assay

Treatment GroupThis compound Concentration (µM)Average Invasion Distance (µm) ± SDNumber of Invading Cells ± SDStatistical Significance (p-value vs. Vehicle)
Vehicle Control0250 ± 25150 ± 20-
This compound0.5180 ± 20105 ± 15< 0.05
This compound1.0110 ± 1560 ± 10< 0.01
This compound2.560 ± 1025 ± 5< 0.001
Positive Control (e.g., Paclitaxel)0.150 ± 820 ± 4< 0.001

Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Activity

Treatment GroupThis compound Concentration (µM)Relative MMP-2 Activity (%)Relative MMP-9 Activity (%)
Vehicle Control0100100
This compound0.58580
This compound1.06055
This compound2.53530

Experimental Protocols

Protocol 1: 3D Spheroid Invasion Assay in Collagen I Matrix

This protocol describes the formation of cancer cell spheroids and their subsequent embedding in a collagen I matrix to assess invasion in the presence of this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, U87 glioblastoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Collagen I, rat tail

  • 10x PBS

  • 1N NaOH

  • Ultra-low attachment round-bottom 96-well plates

  • Standard tissue culture plates

  • Microscope with imaging capabilities

Procedure:

  • Spheroid Formation:

    • Trypsinize and count cancer cells.

    • Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate in 100 µL of culture medium.

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

    • Incubate for 48-72 hours to allow for the formation of compact spheroids.

  • Collagen Gel Preparation (on ice):

    • Prepare a neutralized collagen I solution at a final concentration of 2-3 mg/mL. For 1 mL of gel, mix:

      • 700 µL of Collagen I

      • 100 µL of 10x PBS

      • 20 µL of 1N NaOH (or as needed to achieve neutral pH)

      • 180 µL of cell culture medium (without serum)

  • Embedding Spheroids and this compound Treatment:

    • Gently transfer one spheroid per well into a pre-chilled 48-well plate.

    • Prepare the treatment media: culture medium containing various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5 µM) and a vehicle control (DMSO).

    • Carefully add 50 µL of the prepared collagen I solution to each well containing a spheroid.

    • Allow the collagen to polymerize at 37°C for 30-60 minutes.

    • After polymerization, add 500 µL of the respective treatment media to each well.

  • Invasion Analysis:

    • Incubate the plate at 37°C in a humidified incubator.

    • Monitor spheroid invasion into the collagen matrix daily for 3-7 days using a brightfield or phase-contrast microscope.

    • Capture images at defined time points (e.g., 24, 48, 72 hours).

    • Quantify invasion by measuring the distance from the spheroid core to the leading edge of invading cells or by counting the number of invading cells. ImageJ or other image analysis software can be used for quantification.

Protocol 2: Organotypic Brain Slice Invasion Assay

This protocol is adapted for studying the invasion of brain-tropic cancer cells (e.g., glioblastoma) into brain tissue.

Materials:

  • Glioblastoma cell line (e.g., U87) expressing a fluorescent protein (e.g., GFP)

  • Postnatal day 8-10 mouse pups

  • Slicing medium (e.g., Hibernate-A medium)

  • Culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics)

  • This compound (stock solution in DMSO)

  • Vibratome or tissue chopper

  • Millicell cell culture inserts (0.4 µm pore size)

  • 6-well plates

  • Confocal microscope

Procedure:

  • Brain Slice Preparation:

    • Euthanize mouse pups according to approved animal protocols.

    • Dissect the brain and place it in ice-cold slicing medium.

    • Cut 300 µm thick coronal or sagittal brain slices using a vibratome.

    • Transfer the slices onto Millicell inserts in 6-well plates containing 1 mL of culture medium per well.

  • Tumor Spheroid Implantation and this compound Treatment:

    • Prepare fluorescently labeled tumor spheroids as described in Protocol 1.

    • Gently place one small spheroid onto the surface of each brain slice.

    • Prepare culture medium with different concentrations of this compound and a vehicle control.

    • Add the treatment media to the bottom of the wells, ensuring the brain slice is fed from below.

  • Invasion Analysis:

    • Co-culture the spheroids and brain slices for 3-10 days, changing the medium with fresh treatment every 2-3 days.

    • At the desired time points, fix the brain slices with 4% paraformaldehyde.

    • Image the invasion of fluorescent tumor cells into the brain slice using a confocal microscope. Z-stacks should be acquired to visualize the depth of invasion.

    • Quantify the invasion area, depth, and cell dispersal from the original spheroid.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to CPAP CPAP This compound->CPAP Competes with Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization CPAP->Tubulin Binds to Cytoskeleton Cytoskeletal Instability Microtubule->Cytoskeleton Disruption of Migration Cell Migration & Invasion Cytoskeleton->Migration Inhibition of Metastasis Metastasis Migration->Metastasis Inhibition of

Caption: this compound signaling pathway in the inhibition of cell invasion.

G cluster_workflow 3D Organotypic Invasion Assay Workflow A 1. Prepare Cancer Cell Spheroids (48-72h) C 3. Embed Spheroids in Matrix A->C B 2. Prepare 3D Matrix (e.g., Collagen I or Brain Slice) B->C D 4. Add Culture Medium with this compound (Different Concentrations) C->D E 5. Incubate and Monitor Invasion (3-10 days) D->E F 6. Image Acquisition (Microscopy) E->F G 7. Quantify Invasion (Distance, Cell Number, Area) F->G H 8. Data Analysis and Interpretation G->H

Caption: Experimental workflow for 3D organotypic invasion assays.

References

Application Notes and Protocols for CCB02 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized template based on common practices for evaluating novel compounds in mouse xenograft models. As of the time of this writing, specific dosage and administration data for a compound designated "CCB02" are not publicly available. The dosage, administration, and specific experimental parameters provided herein are for illustrative purposes and should be optimized for any new compound.

Introduction

Mouse xenograft models are a cornerstone of in vivo cancer research, providing a valuable platform for evaluating the efficacy of novel therapeutic agents.[1][2] These models involve the transplantation of human cancer cells or tissues into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism.[1][2] This document outlines a detailed protocol for assessing the anti-tumor activity of a hypothetical compound, this compound, in a subcutaneous mouse xenograft model. The provided methodologies cover cell culture, tumor implantation, drug administration, and endpoint analysis, offering a comprehensive guide for preclinical evaluation.

Hypothetical Signaling Pathway of this compound

It is hypothesized that this compound acts as an inhibitor of a critical downstream kinase in the oncogenic signaling pathway initiated by a receptor tyrosine kinase (RTK). This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

CCB02_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins RTK->Adaptor PI3K PI3K RTK->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->MEK Ligand Growth Factor Ligand Ligand->RTK

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication of this compound (e.g., A549 for lung cancer, HCT-116 for colon cancer).[2]

  • Culture Conditions: Grow cells in the recommended culture medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency during their exponential growth phase, harvest them using trypsin-EDTA.[1]

  • Cell Viability and Counting: Perform a cell count using a hemocytometer or automated cell counter and assess viability with a trypan blue exclusion assay. Viability should be >95%.

  • Preparation for Injection: Centrifuge the cell suspension and resuspend the cell pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration. For some cell lines, resuspension in a 1:1 mixture with Matrigel® can improve tumor take rates.[3][4]

Mouse Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.[1]

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of the mouse.[1][5]

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure them 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[5]

This compound Dosage and Administration
  • Preparation of this compound: Reconstitute and dilute this compound in a sterile vehicle solution (e.g., PBS, saline with 5% DMSO). The vehicle solution should be used for the control group.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., intraperitoneal injection)

    • Group 2: this compound - Low Dose (e.g., 10 mg/kg)

    • Group 3: this compound - Medium Dose (e.g., 25 mg/kg)

    • Group 4: this compound - High Dose (e.g., 50 mg/kg)

    • Group 5: Positive Control (a standard-of-care chemotherapy agent)

  • Administration:

    • Route: Based on the compound's properties, choose an appropriate administration route. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common.

    • Schedule: Administer the treatment according to a defined schedule, for example, once daily (q.d.) or three times a week (t.i.w.) for 21 days.

  • Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and any adverse reactions at the injection site.

Data Collection and Analysis

  • Tumor Growth Inhibition (TGI): The primary endpoint is typically TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Statistical Analysis: Analyze the differences in tumor volume and body weight between groups using appropriate statistical tests, such as ANOVA followed by a post-hoc test. A p-value of <0.05 is generally considered statistically significant.

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Quantitative Data Summary

The following table represents hypothetical data from a study evaluating this compound.

Treatment GroupCompoundDosage (mg/kg)Administration Route & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
1VehicleN/Ai.p., q.d. x 21 days1850 ± 2100%+2.5%
2This compound10i.p., q.d. x 21 days1295 ± 18530%+1.8%
3This compound25i.p., q.d. x 21 days740 ± 15060%-1.5%
4This compound50i.p., q.d. x 21 days370 ± 9880%-4.0%
5Positive ControlVariesi.v., b.i.w. x 3 weeks462 ± 11575%-8.2%

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.

Xenograft_Workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase A Cell Culture & Expansion B Harvest Cells & Prepare for Injection A->B C Subcutaneous Implantation in Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomize Mice (Tumor Volume ~150 mm³) D->E F Treatment Administration (this compound / Vehicle) E->F G Monitor Tumor Volume & Animal Health F->G H Study Endpoint Reached G->H I Euthanasia & Tumor Excision H->I J Data Analysis (TGI, Statistics) I->J K Histology / Biomarker Analysis (Optional) J->K

Caption: Experimental workflow for this compound xenograft study.

References

Application Notes and Protocols for Determining the IC50 of CCB02 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery, quantifying the concentration of a substance required to inhibit a specific biological process by 50%.[1][2][3][4] For novel anti-cancer compounds such as CCB02, determining the IC50 in various cancer cell lines is a fundamental step in assessing its potency and therapeutic potential.[3] This document provides detailed protocols for measuring the IC50 of this compound using common cell viability assays and offers guidance on data interpretation.

While the precise mechanism of action for this compound is under investigation, it is hypothesized to interfere with signaling pathways crucial for cancer cell proliferation and survival. These pathways often involve complex networks of protein interactions that regulate cell growth, division, and apoptosis.

Hypothetical Signaling Pathway for this compound

The diagram below illustrates a potential signaling pathway that could be targeted by an anti-cancer agent like this compound. This pathway depicts a generic cascade involving growth factor signaling, which is frequently dysregulated in cancer.

CCB02_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Signaling_Cascade_1 Kinase Cascade Receptor->Signaling_Cascade_1 Signaling_Cascade_2 Downstream Effectors Signaling_Cascade_1->Signaling_Cascade_2 Transcription_Factors Transcription Factors Signaling_Cascade_2->Transcription_Factors This compound This compound This compound->Signaling_Cascade_1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for determining the IC50 value of this compound in cancer cell lines. The most common methods are cell viability assays that measure metabolic activity or ATP content.[1][5]

General Experimental Workflow

The overall process for determining the IC50 of this compound is outlined in the workflow diagram below. This process involves cell seeding, treatment with a range of this compound concentrations, incubation, addition of a viability reagent, and subsequent data analysis.

IC50_Determination_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Incubation_1 2. Incubate for 24h for cell attachment Cell_Seeding->Incubation_1 Drug_Treatment 3. Treat cells with serial dilutions of this compound Incubation_1->Drug_Treatment Incubation_2 4. Incubate for 48-72h Drug_Treatment->Incubation_2 Viability_Assay 5. Perform Cell Viability Assay Incubation_2->Viability_Assay Data_Acquisition 6. Measure signal (absorbance/luminescence) Viability_Assay->Data_Acquisition Data_Analysis 7. Calculate % viability and plot dose-response curve Data_Acquisition->Data_Analysis IC50_Determination 8. Determine IC50 value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General workflow for IC50 determination.

Protocol 1: MTT Assay (Colorimetric)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7][8]

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line until 70-80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Incubate the plates for 24 hours to allow for cell attachment.[7][9]

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.[7]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[7]

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates for 48 to 72 hours in a CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.[7]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate for an additional 2-4 hours at 37°C.[7]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Data Acquisition:

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10][11]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100[7]

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response).[1][11]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells by quantifying the amount of ATP present, which indicates metabolically active cells.[12][13] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[12][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

  • Orbital shaker

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled plates suitable for luminescence readings.[15]

  • Drug Preparation and Treatment:

    • Follow the same drug preparation and treatment protocol as described for the MTT assay.

  • Incubation:

    • Incubate the plates for 48 to 72 hours in a CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][16]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][14][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][16]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.[15]

Data Analysis:

  • Subtract the average luminescence of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Data Presentation

Summarize all quantitative data into a clearly structured table for easy comparison of this compound potency across different cancer cell lines.

Cancer Cell LineAssay MethodIncubation Time (h)This compound IC50 (µM)
MCF-7 (Breast) MTT72Example: 5.2 ± 0.4
A549 (Lung) MTT72Example: 8.9 ± 0.7
HCT116 (Colon) CellTiter-Glo®48Example: 3.1 ± 0.3
HeLa (Cervical) CellTiter-Glo®48Example: 6.5 ± 0.5

Note: The IC50 values presented in this table are for illustrative purposes only and should be replaced with experimentally determined values.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for determining the IC50 of the novel anti-cancer compound this compound. The choice of assay may depend on specific experimental needs and available equipment. Accurate and consistent determination of IC50 values is essential for the preclinical evaluation of new therapeutic candidates.

References

Unraveling TKI Resistance in Lung Cancer: Application Notes and Protocols in the Absence of "CCB02" Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "CCB02 treatment in tyrosine kinase inhibitor (TKI)-resistant lung cancer," no publicly available information, preclinical data, or clinical trial results for a compound or therapy designated "this compound" could be identified. This suggests that "this compound" may be an internal codename for a very early-stage compound not yet disclosed in scientific literature or public databases.

In lieu of specific data on "this compound," this document provides a detailed overview of the current understanding of TKI resistance in non-small cell lung cancer (NSCLC), along with generalized application notes and protocols for investigating novel therapeutic agents in this context. This information is intended for researchers, scientists, and drug development professionals working to overcome the challenge of acquired resistance to TKI therapies.

Introduction to TKI Resistance in EGFR-Mutant NSCLC

Tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of a subset of NSCLC patients harboring activating EGFR mutations.[1][2] First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, showed significant efficacy, but resistance inevitably develops, often driven by the acquisition of a secondary T790M mutation in the EGFR gene.[3][4]

The third-generation TKI, osimertinib (B560133), was developed to be effective against both the initial sensitizing EGFR mutations and the T790M resistance mutation.[5] While osimertinib has become a standard of care in both first-line and second-line settings, acquired resistance to it is also a major clinical challenge.[5][6][7] Understanding the mechanisms of osimertinib resistance is crucial for the development of next-generation therapies.

Mechanisms of Acquired Resistance to Osimertinib

Resistance to osimertinib is complex and can be broadly categorized into on-target and off-target mechanisms.

On-Target Mechanisms: These involve alterations to the EGFR gene itself.

  • Tertiary EGFR Mutations: The most common on-target mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which interferes with osimertinib binding.[3][6]

  • EGFR Amplification: Increased copy number of the EGFR gene can also contribute to resistance.

Off-Target Mechanisms: These involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.

  • MET Amplification: Amplification of the MET proto-oncogene is one of the most frequent off-target resistance mechanisms.[3][7]

  • HER2 Amplification: Increased HER2 signaling can also drive resistance.

  • Activation of Downstream Pathways: Mutations or alterations in components of the MAPK and PI3K/AKT signaling cascades can bypass the need for EGFR signaling.[1]

  • Phenotypic Transformation: In some cases, the lung adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer (SCLC) or squamous cell carcinoma, which are not dependent on EGFR signaling.[3]

Below is a diagram illustrating the EGFR signaling pathway and the points at which resistance mechanisms can emerge.

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus cluster_resistance Resistance Mechanisms EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR TKI TKI (e.g., Osimertinib) TKI->EGFR Inhibition C797S EGFR C797S (On-target) C797S->EGFR Prevents TKI binding MET_amp MET Amplification (Off-target) MET_amp->RAS Bypass activation HER2_amp HER2 Amplification (Off-target) HER2_amp->PI3K Bypass activation

Caption: EGFR signaling pathway and mechanisms of TKI resistance.

Therapeutic Strategies to Overcome TKI Resistance

Several strategies are being investigated to overcome acquired resistance to osimertinib.

Therapeutic StrategyTarget/MechanismExamples of Investigational Agents
Fourth-Generation EGFR TKIs EGFR with C797S mutationVarious small molecules in preclinical/early clinical development
Combination Therapy Dual blockade of EGFR and bypass pathwaysOsimertinib + MET inhibitors (e.g., savolitinib, capmatinib), Osimertinib + HER2-targeted therapies
Antibody-Drug Conjugates (ADCs) Target specific cell surface proteins on resistant cellsPatritumab deruxtecan (B607063) (HER3-DXd), Trastuzumab deruxtecan (T-DXd)
Bispecific Antibodies Simultaneously target EGFR and another receptor (e.g., MET)Amivantamab (EGFR-MET bispecific antibody)
Combination with Chemotherapy Cytotoxic effects independent of EGFR signalingOsimertinib + platinum-based chemotherapy

Experimental Protocols for Evaluating Novel Therapies

The following are generalized protocols for the preclinical evaluation of a novel compound (referred to as "Compound X," which would be this compound in the original request) in TKI-resistant lung cancer.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of Compound X on TKI-resistant NSCLC cell lines.

Methodology:

  • Cell Culture: Culture TKI-resistant NSCLC cell lines (e.g., H1975, PC-9/GR) in appropriate media. These cell lines should harbor relevant resistance mutations (e.g., C797S) or exhibit activation of bypass pathways.

  • Treatment: Seed cells in 96-well plates and treat with a dose range of Compound X, osimertinib (as a control), and a combination of both.

  • Assay: After 72 hours of incubation, assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment condition.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of Compound X on key signaling pathways involved in TKI resistance.

Methodology:

  • Cell Lysis: Treat TKI-resistant cells with Compound X for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.

  • Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation levels.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Compound X in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously inject TKI-resistant NSCLC cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, osimertinib, Compound X, combination of osimertinib and Compound X).

  • Treatment Administration: Administer treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: Compare tumor growth inhibition between treatment groups. Tumors can be harvested for further analysis (e.g., immunohistochemistry, western blotting).

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation of a novel compound.

Preclinical_Workflow start Start: Novel Compound (e.g., this compound) in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assays (MTT, CellTiter-Glo) in_vitro->cell_viability western_blot Western Blotting (Signaling Pathway Analysis) in_vitro->western_blot in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis and Mechanism of Action Elucidation cell_viability->data_analysis western_blot->data_analysis xenograft Patient-Derived Xenograft (PDX) or Cell Line Xenograft Models in_vivo->xenograft efficacy Tumor Growth Inhibition Efficacy Studies xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity efficacy->data_analysis toxicity->data_analysis end Lead Optimization and Clinical Trial Design data_analysis->end

References

Protocol for Assessing CCB02-Induced Centrosome De-clustering

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Centrosome amplification, the presence of more than two centrosomes, is a hallmark of many cancer cells. To ensure bipolar cell division and avoid mitotic catastrophe, cancer cells with supernumerary centrosomes often cluster them into two functional spindle poles. This reliance on centrosome clustering presents a promising therapeutic window for selectively targeting cancer cells. CCB02 is a novel small molecule that has been identified as a potent inhibitor of centrosome clustering. This document provides detailed protocols for assessing the efficacy of this compound in inducing centrosome de-clustering and subsequent cell death in cancer cells with centrosome amplification.

Mechanism of Action

This compound is a tubulin-binding agent that specifically disrupts the interaction between the centrosomal P4.1-associated protein (CPAP) and tubulin[1][2][3]. In normal cells, the CPAP-tubulin interaction plays a role in regulating the recruitment of pericentriolar material (PCM) and microtubule nucleation. By competitively inhibiting this interaction, this compound promotes enhanced microtubule nucleation from centrosomes during the interphase[1]. In cancer cells with extra centrosomes, this premature and heightened microtubule-organizing activity prevents the efficient clustering of centrosomes at the onset of mitosis. The failure to cluster these supernumerary centrosomes leads to the formation of multipolar spindles, prolonged mitotic arrest, and ultimately, apoptotic cell death[1][2]. This mechanism of action provides a selective advantage in targeting cancer cells with amplified centrosomes while having minimal effect on normal cells with a normal centrosome count.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on cancer cell lines with supernumerary centrosomes.

Table 1: this compound-Induced Multipolar Spindle Formation in Cancer Cell Lines

Cell LineThis compound Concentration (µM)Percentage of Mitotic Cells with Multipolar Spindles (%)
MDA-MB-231 0 (Control)5 ± 1.2
(Breast Cancer)0.525 ± 3.5
1.058 ± 4.1
2.585 ± 5.3
H1975 0 (Control)8 ± 1.5
(Lung Cancer)0.532 ± 2.8
1.065 ± 3.9
2.591 ± 4.7

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Viability (IC50) in Cancer Cell Lines with Supernumerary Centrosomes

Cell LineIC50 (µM) after 72h treatment
MDA-MB-231 (Breast Cancer)1.25
H1975 (Lung Cancer)0.86
BT-549 (Breast Cancer)2.9
A549 (Lung Cancer)1.5

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 3: this compound-Induced Apoptosis in MDA-MB-231 Breast Cancer Cells

This compound Concentration (µM)Percentage of Apoptotic Cells (%) after 48h
0 (Control)3 ± 0.8
0.515 ± 2.1
1.042 ± 3.5
2.578 ± 4.2

Apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Centrosome and Spindle Analysis

This protocol details the procedure for visualizing centrosomes and mitotic spindles to assess this compound-induced de-clustering.

Materials:

  • Cancer cell line with supernumerary centrosomes (e.g., MDA-MB-231, H1975)

  • This compound (various concentrations)

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibodies:

    • Rabbit anti-γ-tubulin (for centrosomes)

    • Mouse anti-α-tubulin (for microtubules/spindles)

  • Secondary antibodies:

    • Goat anti-rabbit IgG, Alexa Fluor 488

    • Goat anti-mouse IgG, Alexa Fluor 568

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1.0, 2.5 µM) for 24-48 hours.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with either 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

  • Permeabilization:

    • If using PFA fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-γ-tubulin and anti-α-tubulin) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBST.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the coverslips three times with PBST.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of mitotic cells.

    • Quantify the percentage of mitotic cells with more than two distinct γ-tubulin foci (de-clustered centrosomes) forming multipolar spindles. Count at least 100 mitotic cells per condition.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines

  • This compound (serial dilutions)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Mandatory Visualization

G cluster_0 Normal Centrosome Clustering in Cancer Cells with Supernumerary Centrosomes cluster_1 This compound-Induced Centrosome De-clustering Supernumerary Centrosomes Supernumerary Centrosomes CPAP-Tubulin Interaction CPAP-Tubulin Interaction Supernumerary Centrosomes->CPAP-Tubulin Interaction CPAP CPAP CPAP->CPAP-Tubulin Interaction Tubulin Tubulin Tubulin->CPAP-Tubulin Interaction PCM Recruitment (Regulated) PCM Recruitment (Regulated) CPAP-Tubulin Interaction->PCM Recruitment (Regulated) Regulates Centrosome Clustering Centrosome Clustering PCM Recruitment (Regulated)->Centrosome Clustering Bipolar Spindle Formation Bipolar Spindle Formation Centrosome Clustering->Bipolar Spindle Formation Cell Survival & Proliferation Cell Survival & Proliferation Bipolar Spindle Formation->Cell Survival & Proliferation This compound This compound Disrupted Interaction Disrupted CPAP-Tubulin Interaction This compound->Disrupted Interaction Inhibits CPAP_d CPAP CPAP_d->Disrupted Interaction Tubulin_d Tubulin Tubulin_d->Disrupted Interaction Enhanced PCM Recruitment Enhanced PCM Recruitment Disrupted Interaction->Enhanced PCM Recruitment Leads to Centrosome De-clustering Centrosome De-clustering Enhanced PCM Recruitment->Centrosome De-clustering Multipolar Spindle Formation Multipolar Spindle Formation Centrosome De-clustering->Multipolar Spindle Formation Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Multipolar Spindle Formation->Mitotic Arrest & Apoptosis

Caption: Signaling pathway of this compound-induced centrosome de-clustering.

G cluster_assays Assessment Assays Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Immunofluorescence Immunofluorescence Incubation->Immunofluorescence Cell Viability (MTT) Cell Viability (MTT) Incubation->Cell Viability (MTT) Apoptosis (FACS) Apoptosis (FACS) Incubation->Apoptosis (FACS) Data Analysis Data Analysis Immunofluorescence->Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (FACS)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for assessing this compound effects.

References

Application Notes and Protocols for CCB02 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCB02 is a novel, selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is a key target in drug development for a range of therapeutic areas, including inflammation, pain, and neurodegenerative diseases. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro cell culture experiments, ensuring reliable and reproducible results.

Physicochemical Properties

This compound is a small organic molecule that is sparingly soluble in aqueous solutions. Due to its hydrophobic nature, a suitable organic solvent is required for the preparation of stock solutions.

Data Presentation

Table 1: Solubility of this compound
SolventSolubility (mg/mL)Molar Concentration (mM) for a 10 mg/mL Stock
Dimethyl Sulfoxide (DMSO)> 50> 125
Ethanol~10~25
PBS (pH 7.4)< 0.1< 0.25

Note: Data are based on internal preliminary assessments.

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
Storage TemperatureStability (t½)Recommended Storage Duration
-80°C> 12 months1 year
-20°C~6 months6 months
4°C< 1 week1 week
Room Temperature< 24 hoursUse immediately

Note: It is recommended to prepare fresh dilutions from the frozen stock for each experiment to ensure compound integrity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade[1]

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution from a compound with a molecular weight of 400 g/mol , dissolve 4 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or polypropylene (B1209903) tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by pipetting up and down. Do not vortex, as this can cause shearing of media components.

  • Add the freshly prepared working solutions to your cell cultures immediately.

Mandatory Visualization

Signaling Pathway of this compound via CB2 Receptor

CCB02_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R Gi_o Gi/o Protein CB2R->Gi_o Activation G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition MAPK_pathway MAPK Pathway (ERK1/2) G_beta_gamma->MAPK_pathway Activation PI3K PI3K G_beta_gamma->PI3K Activation cAMP cAMP AC->cAMP Production Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) cAMP->Cellular_Response Downregulation leads to... MAPK_pathway->Cellular_Response Akt Akt PI3K->Akt Activation Akt->Cellular_Response

Caption: this compound activates the CB2 receptor, leading to downstream signaling cascades.

Experimental Workflow for this compound Treatment in Cell Culture

CCB02_Experimental_Workflow start Start: Seed cells in culture plates incubation1 Incubate for 24-48 hours (Allow cells to adhere and stabilize) start->incubation1 prepare_this compound Prepare this compound working solutions (from DMSO stock) incubation1->prepare_this compound vehicle_control Add vehicle control media (DMSO only) incubation1->vehicle_control add_treatment Remove old media and add This compound-containing media prepare_this compound->add_treatment incubation2 Incubate for desired treatment duration add_treatment->incubation2 vehicle_control->incubation2 endpoint_assay Perform endpoint assay (e.g., viability, cytokine analysis, gene expression) incubation2->endpoint_assay data_analysis Data Analysis and Interpretation endpoint_assay->data_analysis

Caption: A generalized workflow for treating cultured cells with this compound.

Disclaimer

The information provided in these application notes is intended for research use only. The protocols and data presented are based on preliminary findings and should be optimized for specific cell lines and experimental conditions. It is the responsibility of the end-user to determine the suitability of this product for their particular application.

References

Application Notes and Protocols for Evaluating the Effect of CCB02 on the Spindle Assembly Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of a novel compound, CCB02, on the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancer cells, making it an attractive target for anti-cancer therapies.[4]

Introduction to the Spindle Assembly Checkpoint (SAC)

The spindle assembly checkpoint is a signaling pathway that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[3][5] The core of the SAC signaling involves the recruitment of checkpoint proteins, including Mad1, Mad2, Bub1, Bub3, and BubR1, to unattached kinetochores.[6] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][7][8] The inhibition of the APC/C prevents the degradation of securin and cyclin B1, thereby delaying sister chromatid separation and mitotic exit.[1][2] Once all chromosomes are properly attached, the SAC is silenced, the APC/C is activated, and the cell proceeds to anaphase.[2][9]

This document outlines key experiments to determine if this compound perturbs the function of the spindle assembly checkpoint. The protocols provided are designed to be adaptable to various cell lines and experimental setups.

Key Questions to Address:

  • Does this compound affect the duration of mitosis?

  • Does this compound override a SAC-induced mitotic arrest?

  • Does this compound affect the localization of key SAC proteins to kinetochores?

  • Does this compound alter the levels or activity of core SAC proteins?

Diagram: The Spindle Assembly Checkpoint Signaling Pathway

Mitotic_Override_Workflow cluster_treatment Treatment Groups start Plate Cells sync Synchronize in Mitosis (Nocodazole, 16h) start->sync shakeoff Mitotic Shake-off sync->shakeoff replate Re-plate Mitotic Cells (+ Nocodazole) shakeoff->replate vehicle Vehicle (DMSO) replate->vehicle ccb02_low This compound (Low Conc.) replate->ccb02_low ccb02_high This compound (High Conc.) replate->ccb02_high incubation Incubate (2-4h) vehicle->incubation ccb02_low->incubation ccb02_high->incubation fix_stain Fix and Stain (DAPI, Anti-pH3) incubation->fix_stain analysis Analyze Mitotic Index (Microscopy or Flow Cytometry) fix_stain->analysis end Compare Mitotic Indices analysis->end Logical_Flow start Hypothesis: This compound affects the Spindle Assembly Checkpoint live_cell Live-Cell Imaging (Protocol 1) start->live_cell override_assay Mitotic Override Assay (Protocol 2) start->override_assay result_live_cell Mitotic duration shortened? live_cell->result_live_cell result_override Mitotic arrest overridden? override_assay->result_override localization Immunofluorescence of SAC Proteins (Protocol 3) result_live_cell->localization Yes no_effect Conclusion: This compound does not appear to directly target the SAC result_live_cell->no_effect No western_blot Western Blot of APC/C Substrates (Protocol 4) result_override->western_blot Yes result_override->no_effect No result_localization SAC protein localization at kinetochores reduced? localization->result_localization result_western Cyclin B1/Securin levels decreased? western_blot->result_western conclusion Conclusion: This compound weakens or abrogates the Spindle Assembly Checkpoint result_localization->conclusion Yes result_localization->no_effect No result_western->conclusion Yes result_western->no_effect No

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CCB02 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the compound CCB02 in aqueous solutions. The following information is designed to help you troubleshoot common issues and find effective solutions for your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Issue 1: this compound fails to dissolve in aqueous buffers.

  • Question: My initial attempt to dissolve this compound directly into my aqueous experimental buffer (e.g., PBS, cell culture media) has failed. What is the primary reason for this and what is the first step to address it?

  • Answer: this compound is likely a hydrophobic compound with poor aqueous solubility. The initial and most crucial step is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power for many nonpolar compounds.[1][2]

Issue 2: this compound precipitates out of solution when diluting a DMSO stock into an aqueous medium.

  • Question: I've successfully dissolved this compound in 100% DMSO, but it crashes out of solution when I add it to my cell culture medium. How can I prevent this precipitation?

  • Answer: This is a frequent issue when the addition of the DMSO stock into the aqueous buffer dramatically increases the solvent polarity, causing the compound to precipitate.[3] Here are several strategies to mitigate this:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, typically below 0.5% or 1%, as higher concentrations can be toxic to cells.[1][2]

    • Reduce Stock Concentration: Lowering the concentration of your DMSO stock solution can help.[4]

    • Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous medium, perform a serial dilution into a mixture of the organic solvent and the aqueous medium first.[4]

    • Gentle Warming and Mixing: Pre-warming the aqueous medium (e.g., to 37°C) and vortexing vigorously during the addition of the DMSO stock can help keep the compound in solution.[1][3] It is critical to add the DMSO stock to the aqueous buffer and not the other way around to ensure rapid dispersion.[3]

    • Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[3]

Issue 3: Adjusting the pH of the buffer does not improve this compound solubility.

  • Question: I have a weakly acidic/basic analog of this compound, but adjusting the pH is not improving its solubility. What could be the problem?

  • Answer: There are a few potential reasons for this. The intrinsic solubility of the compound might be extremely low, making pH adjustments insufficient.[4] It's also possible that the pKa of your compound is outside the range you are testing, meaning it is not being fully ionized.[4] For ionizable compounds, solubility is highly dependent on the pH of the solution relative to the compound's pKa.[4] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble at a pH below their pKa.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best initial steps to assess the solubility of a new compound like this compound?

A1: A typical initial assessment involves determining the equilibrium solubility in various aqueous media. This often includes deionized water and buffers at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[4]

Q2: What are some alternative solvents to DMSO?

A2: If DMSO is not effective or compatible with your assay, other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1]

Q3: When should I consider using co-solvents or other solubility enhancers?

A3: If optimizing the dilution of a single organic solvent stock is unsuccessful, you might consider using a co-solvent system, which is a mixture of solvents that can better maintain solubility.[1][5] Other techniques include the use of surfactants or cyclodextrins, which can form micelles or inclusion complexes to keep the compound dispersed in the aqueous phase.[1]

Q4: How can I address inconsistent results in my experiments that might be due to solubility issues?

A4: Inconsistent results can stem from variability in stock solution preparation or the compound precipitating out of solution over time.[1] To address this, standardize your protocol for preparing and diluting the compound, ensuring the stock solution is fully dissolved and homogenous before each use.[1] Also, visually inspect your final assay medium for any signs of precipitation before starting your experiment.[1][2]

Data Presentation

The following tables provide example data for solubility screening of a hypothetical compound with properties similar to this compound.

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Observations
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
Ethanol5Soluble
DMSO50Highly Soluble
PEG40010Soluble

Table 2: Effect of pH on this compound Analog Solubility

Aqueous BufferpHConcentration (µg/mL)
Glycine-HCl2.55.2
Acetate4.51.8
Phosphate6.80.5
Phosphate7.40.4

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[1] If the compound does not fully dissolve, gentle warming (e.g., to 37°C) or brief sonication (5-10 minutes) can be applied.[1][3]

  • Inspection: Visually inspect the solution to ensure there are no visible particles.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1][3]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm Medium: Pre-warm the aqueous experimental medium (e.g., cell culture medium or buffer) to the desired temperature (e.g., 37°C).[1]

  • Prepare Dilutions: If necessary, perform intermediate dilutions of your concentrated stock in pure DMSO to achieve the desired final concentration in the aqueous medium.[3]

  • Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed aqueous medium. It is crucial to add the DMSO stock to the buffer and not the other way around.[3]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent precipitation.[3]

Visualizations

TroubleshootingWorkflow start Start: this compound Insoluble in Aqueous Buffer prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Medium prep_stock->dilute precip Precipitation Occurs? dilute->precip success Success: This compound is Solubilized precip->success No troubleshoot Troubleshooting Steps precip->troubleshoot Yes optimize_dmso Optimize Final DMSO Concentration (<0.5%) troubleshoot->optimize_dmso intermediate_dilution Use Intermediate Dilution Step troubleshoot->intermediate_dilution warm_mix Gentle Warming & Vigorous Mixing troubleshoot->warm_mix cosolvent Try Co-solvents or Solubility Enhancers troubleshoot->cosolvent

Caption: A logical workflow for troubleshooting this compound insolubility.

ExperimentalWorkflow weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso mix 3. Vortex / Sonicate add_dmso->mix stock_sol 4. Concentrated Stock Solution mix->stock_sol add_stock 6. Add Stock to Medium stock_sol->add_stock prewarm 5. Pre-warm Aqueous Medium prewarm->add_stock final_mix 7. Vigorous Mixing add_stock->final_mix final_sol 8. Final Experimental Solution final_mix->final_sol

Caption: Experimental workflow for preparing a this compound solution.

References

Technical Support Center: Optimizing CCB02 Concentration for Maximum Anti-proliferative Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCB02 to achieve the maximum anti-proliferative effect in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's activity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the optimization of this compound concentration for anti-proliferative studies.

Question Answer
What is the recommended starting concentration range for this compound? For a new compound where the effective concentration is unknown, it is recommended to start with a wide range of concentrations, for instance, from 1 nM to 100 µM using 10-fold serial dilutions.[1] Based on existing data, this compound has shown anti-proliferative effects with IC50 values between 0.86 µM and 2.94 µM in various cancer cell lines after 72 hours of treatment.[2] Therefore, a sensible starting range for many cell lines would be 0.1 µM to 10 µM.
My IC50 value is different from the published data. What could be the reason? IC50 values can be influenced by several experimental factors.[3] These include cell seeding density, the specific cell line and its passage number, incubation time, and the type of proliferation assay used.[3][4] Ensure your experimental conditions are consistent and well-controlled.
I am observing precipitation of this compound in my culture medium. What should I do? This compound is soluble in DMSO.[2] To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and that the stock solution is properly dissolved before further dilution in the medium.[3] Always visually inspect the wells for any signs of precipitation.[3]
My results are inconsistent between replicates. How can I improve reproducibility? Inconsistent results can stem from several sources, including improper pipetting techniques leading to non-homogenous cell suspension, edge effects in the microplate, and the use of unhealthy or high-passage-number cells.[3] To improve reproducibility, ensure your cell suspension is uniform, avoid using the outer wells of the plate for experimental conditions, and use cells that are in their exponential growth phase with a low passage number.[3]
At higher concentrations of this compound, I see an increase in proliferation. What could be happening? While uncommon, some compounds can exhibit hormetic effects (a biphasic dose-response). However, it is more likely due to experimental artifacts.[5] This could be an issue with the proliferation assay itself, such as interference of the compound with the detection method.[5] Consider using an alternative proliferation assay to confirm the results. It's also crucial to rule out contamination or issues with the compound stock solution.[5]
How long should I incubate the cells with this compound? The incubation time can significantly impact the observed anti-proliferative effect. Published data for this compound shows effective inhibition after 72 hours.[2] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration for your specific cell line and experimental goals.

This compound Anti-proliferative Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
Pop10-0.86[2]
HCC827-GRLung Cancer1.2[2]
H1975T790M p53/MYC/CyclinD1Lung Cancer1.5[2]
HCC1833-GR-1.15[2]
SW1271p53/pRb/CDKN2Adel-1.61[2]
SCC13-2.41[2]
PC-9EGFR-Exon19delLung Cancer2.94[2]

Experimental Protocol: Determining the Optimal this compound Concentration using an MTT Assay

This protocol provides a detailed methodology for determining the IC50 of this compound in a specific cell line.

1. Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2. Cell Seeding:

  • Culture cells to approximately 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh complete medium.

  • Determine the optimal seeding density by performing a preliminary experiment. A common starting point is 5,000-10,000 cells per well in a 96-well plate.

  • Seed the cells in the 96-well plate and incubate for 24 hours to allow for cell attachment.

3. This compound Treatment:

  • Prepare a series of 2x concentrated solutions of this compound in complete medium by serial dilution from your stock solution. A recommended starting range is 0.2 µM to 20 µM (this will result in a final concentration of 0.1 µM to 10 µM).

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the 2x this compound dilutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the no-cell control from all other values.

  • Normalize the data by setting the average absorbance of the vehicle control as 100% viability.

  • Plot the normalized cell viability (%) against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding_density Determine Seeding Density cell_culture->seeding_density plate_cells Plate Cells (96-well) seeding_density->plate_cells prepare_this compound Prepare this compound Dilutions add_this compound Add this compound to Cells plate_cells->add_this compound prepare_this compound->add_this compound incubate Incubate (e.g., 72h) add_this compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Experimental workflow for determining the optimal this compound concentration.

signaling_pathway cluster_this compound This compound Action cluster_cellular_effect Cellular Effect This compound This compound Interaction CPAP-Tubulin Interaction This compound->Interaction Inhibits Tubulin β-Tubulin Tubulin->Interaction CPAP CPAP CPAP->Interaction Microtubule Microtubule Dynamics (Suppressed) Interaction->Microtubule Disrupts MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis Proliferation Cell Proliferation (Inhibited) Apoptosis->Proliferation Leads to

Caption: Proposed signaling pathway for this compound's anti-proliferative effect.

References

Technical Support Center: Overcoming Off-Target Effects of CCB02 in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific small molecule inhibitor designated "CCB02" is not available. The following technical support center utilizes "this compound" as a hypothetical case study to illustrate the principles and methodologies for identifying, characterizing, and mitigating off-target effects commonly encountered with small molecule inhibitors in experimental research. The protocols and guidance provided are based on established scientific practices for kinase inhibitor validation.

This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges of potential off-target effects and ensure the validity of their experimental findings.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of small molecule inhibitors like our hypothetical this compound.

Q1: What are the off-target effects of a small molecule inhibitor?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: Why is it essential to validate the on-target and off-target effects of an inhibitor like this compound?

Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the inhibitor differs from the phenotype observed when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or RNA interference.[3]

  • Cellular toxicity at effective concentrations: The inhibitor causes significant cell death or stress at concentrations required to see the desired on-target effect.[4]

  • Unexplained phenotypic changes: The inhibitor induces cellular changes that are not readily explained by the known function of the intended target.

Q4: What are the general strategies to minimize the off-target effects of this compound?

Several strategies can be employed to reduce the impact of off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target phenotype.[1][2]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically diverse inhibitors for the same target, as well as genetic approaches.[1]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to confirm it is reaching and interacting with its target.[1]

  • Proteome-wide Profiling: Utilize unbiased techniques to identify all cellular targets of the inhibitor.[1]

  • Use of Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent results between different cell lines treated with this compound. The expression levels of the on-target or off-target proteins may vary between cell lines.[2]1. Confirm target expression levels in all cell lines used via Western Blot or qPCR.[2] 2. Perform a dose-response experiment for each cell line to determine the optimal concentration.[4]
High cellular toxicity is observed at effective concentrations of this compound. 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[4] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[4]1. Use the lowest effective concentration of the inhibitor.[4] 2. Consider using a more selective inhibitor if available.[4] 3. Ensure the final solvent concentration is not exceeding a non-toxic level (typically <0.1% for DMSO).
The observed phenotype with this compound does not match the phenotype from genetic knockdown of the target. The phenotype may be due to an off-target effect of this compound.[1]1. Perform orthogonal validation with a structurally distinct inhibitor.[1] 2. Conduct a kinase selectivity profile to identify potential off-targets.[2] 3. Perform a washout experiment to see if the phenotype is reversible, which can be indicative of a specific binding event.
This compound is potent in an in vitro kinase assay but shows no effect on cell viability in culture. This could be due to poor cell permeability, active removal of the compound from the cell by efflux pumps, or compound instability in the cell culture medium.[5]1. Assess cell permeability of the compound.[5] 2. Investigate if the cells express high levels of ATP-binding cassette (ABC) transporters that could be pumping the compound out.[5] 3. Evaluate the stability of this compound in your cell culture medium over the course of the experiment.[4]

Quantitative Data Summary

When investigating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (nM)% Target Inhibition% Cell Viability
11598
104595
508592
1009588
5009860
10009945

This table illustrates the importance of identifying a concentration that provides significant target inhibition with minimal impact on cell viability.

Table 2: Hypothetical Kinase Selectivity Profile for this compound (1 µM)

Kinase% Inhibition
Target Kinase A (On-Target) 95
Kinase B15
Kinase C8
Kinase D (Off-Target) 75
Kinase E22

This data suggests that at 1 µM, this compound is also significantly inhibiting Kinase D, which could be responsible for off-target effects.

Experimental Protocols

Detailed methodologies for key experiments to validate this compound activity and specificity.

Protocol 1: Dose-Response and IC50 Determination

  • Objective: To determine the minimum effective concentration of the inhibitor required to elicit the desired phenotype and to identify the concentration at which cellular toxicity occurs.[1]

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.

    • Treatment: Treat cells with the serially diluted this compound or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a predetermined time period relevant to the biological question.

    • Analysis:

      • For target inhibition, lyse the cells and perform a Western blot for a downstream phosphorylated substrate of the target kinase.

      • For cell viability, use an appropriate assay such as MTT or a live/dead cell stain.

    • Data Analysis: Calculate the percent inhibition or viability for each concentration and determine the IC50 or EC50 value.

Protocol 2: Orthogonal Pharmacological Validation

  • Objective: To confirm that the observed phenotype is not specific to a single chemical scaffold.[1]

  • Methodology:

    • Inhibitor Selection: Choose a structurally distinct inhibitor that targets the same protein as this compound. Ideally, this inhibitor should have a different mechanism of action (e.g., allosteric vs. ATP-competitive for a kinase).[1]

    • Dose-Response: Perform dose-response experiments for the new inhibitor as described in Protocol 1.[1]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm target engagement of a compound in a cellular environment.[2]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[2]

    • Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1][2]

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

    • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Protocol 4: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[2]

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[2]

    • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a screening panel, their specific substrates, and ATP.[2]

    • Compound Addition: Add the diluted this compound or a vehicle control to the wells.[2]

    • Incubation and Reaction: Incubate the plates to allow the kinase reaction to proceed.

    • Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity). Luminescence-based assays like ADP-Glo are commonly used.[6]

    • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase in the panel.[2]

Visualizations

Hypothetical Signaling Pathway for this compound

cluster_upstream Upstream Signal cluster_pathway Signaling Cascade cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) Target_Kinase_A Target Kinase A RTK->Target_Kinase_A Off_Target_Kinase_D Off-Target Kinase D RTK->Off_Target_Kinase_D Downstream_Effector_1 Downstream Effector 1 Target_Kinase_A->Downstream_Effector_1 On_Target_Phenotype Desired Phenotype (On-Target) Downstream_Effector_1->On_Target_Phenotype Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase_D->Downstream_Effector_2 Off_Target_Phenotype Undesired Phenotype (Off-Target) Downstream_Effector_2->Off_Target_Phenotype This compound This compound This compound->Target_Kinase_A Inhibits (On-Target) This compound->Off_Target_Kinase_D Inhibits (Off-Target)

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects of this compound.

Experimental Workflow for Investigating Off-Target Effects

A Initial Observation: Phenotype observed with this compound B Dose-Response Curve (Determine lowest effective dose) A->B C Is the phenotype consistent with known target function? B->C D Proceed with On-Target Validation Experiments C->D Yes E Investigate Potential Off-Target Effects C->E No / Unsure H Target Engagement Assay (CETSA) D->H F Orthogonal Validation: - Structurally distinct inhibitor - Genetic knockdown (siRNA/CRISPR) E->F G Kinase Selectivity Profiling E->G I Do results from orthogonal validation match? F->I G->E J High confidence in On-Target Effect I->J Yes K Re-evaluate hypothesis. Phenotype may be due to off-target effects. I->K No cluster_inhibitors Pharmacological Inhibition cluster_genetic Genetic Perturbation This compound This compound (Inhibitor 1) Target_Kinase Target Kinase A This compound->Target_Kinase Inhibits Phenotype Observed Phenotype Inhibitor_X Inhibitor X (Structurally Distinct) Inhibitor_X->Target_Kinase Inhibits siRNA_CRISPR siRNA / CRISPR (Target Knockdown/Knockout) siRNA_CRISPR->Target_Kinase Reduces/Abolishes Target_Kinase->Phenotype Leads to Conclusion Conclusion: High confidence that the phenotype is on-target. Phenotype->Conclusion

References

Technical Support Center: Mitigating Compound X Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Compound X, a novel anti-cancer agent. The focus is on mitigating unintended toxicity in non-cancerous cell lines during in vitro experiments.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues related to off-target toxicity of Compound X.

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines

If you are observing significant cell death in your non-cancerous control cell lines upon treatment with Compound X, follow these steps to troubleshoot the issue.

Experimental Workflow for Troubleshooting Off-Target Cytotoxicity

G A High cytotoxicity in non-cancerous cells B Verify Cell Line Authenticity (STR Profiling) A->B C Confirm Compound Concentration and Purity (LC-MS) A->C D Perform Dose-Response Curve in Cancer vs. Non-Cancerous Lines B->D C->D E Determine IC50 Values for all cell lines F Calculate Therapeutic Window (IC50 non-cancerous / IC50 cancerous) G Assess Apoptosis vs. Necrosis (Annexin V/PI Staining) F->G H Perform Kinase Selectivity Profiling I Evaluate Off-Target Engagement in Live Cells (e.g., NanoBRET) J Optimize Compound Concentration I->J K Consider Co-treatment with a cytoprotective agent L Synthesize and Test Compound Analogs PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K CompoundX Compound X CompoundX->PI3K Off-target inhibition PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Technical Support Center: Enhancing CCB02 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of CCB02, a selective CPAP-tubulin interaction inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a selective inhibitor of the CPAP-tubulin interaction, demonstrating potent anti-tumor activity with an IC50 of 689 nM.[1] For in vivo studies, achieving adequate oral bioavailability is crucial to ensure that a sufficient concentration of the compound reaches the systemic circulation to exert its therapeutic effect. Many small molecule inhibitors, particularly those with anti-tumor properties, exhibit poor aqueous solubility, which can lead to low oral bioavailability. While this compound has shown efficacy in mouse xenograft models with oral administration, optimizing its formulation can lead to more consistent and predictable in vivo results.[1]

Q2: What are the common initial steps to assess the bioavailability of this compound?

The initial assessment involves determining the physicochemical properties of this compound that influence its absorption. Key parameters include its aqueous solubility, permeability, and dissolution rate. A preliminary in vivo pharmacokinetic (PK) study is essential to determine the starting point for bioavailability. This typically involves administering a known dose of this compound (both intravenously and orally) to an animal model and measuring its concentration in plasma over time.

Q3: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3][4] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[2][5]

  • Lipid-Based Formulations: Dissolving the drug in lipidic excipients to enhance its absorption via the lymphatic system.[7][8]

  • Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles to improve solubility and control its release.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in plasma concentrations between subjects in in vivo studies. Poor and erratic absorption due to low aqueous solubility of this compound.1. Micronization: Reduce the particle size of the this compound powder. 2. Formulation with a wetting agent: Incorporate a surfactant to improve the wettability of the compound. 3. Explore amorphous solid dispersions: This can improve the dissolution rate.[2]
Low oral bioavailability (<10%) despite high in vitro potency. - Low aqueous solubility leading to poor dissolution in the gastrointestinal (GI) tract. - High first-pass metabolism in the liver. - Poor membrane permeability.1. Solubility Enhancement: Test various solubilization techniques such as co-solvents, surfactants, or complexation with cyclodextrins. 2. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to potentially bypass first-pass metabolism through lymphatic absorption.[7][8] 3. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to understand the permeability characteristics of this compound.
Precipitation of this compound in the aqueous vehicle before or during administration. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Vehicle Optimization: Screen a panel of pharmaceutically acceptable vehicles and co-solvents to find a system that can maintain this compound in solution. 2. Nanosuspension: Prepare a nanosuspension of this compound to increase its surface area and dissolution rate upon administration.[5]
Inconsistent tumor growth inhibition in xenograft models despite consistent dosing. Fluctuating plasma concentrations of this compound are falling below the therapeutic threshold.1. Controlled-Release Formulation: Develop a formulation that provides sustained release of this compound to maintain plasma concentrations within the therapeutic window. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to establish the relationship between this compound plasma concentration and its anti-tumor effect to guide formulation development.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Particle size analyzer

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the milling media to the pre-suspension in the milling chamber.

  • Mill the suspension at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours) at a controlled temperature.

  • Periodically withdraw samples to measure the particle size distribution until the desired size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Animals:

  • Male BALB/c mice (6-8 weeks old)

Groups:

  • Group A (IV): this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at 2 mg/kg.

  • Group B (Oral Suspension): this compound in 0.5% carboxymethylcellulose at 30 mg/kg.

  • Group C (Oral Formulation): Novel this compound formulation (e.g., nanosuspension) at 30 mg/kg.

Procedure:

  • Fast the mice overnight before dosing.

  • Administer the respective formulations to each group.

  • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and determine the absolute and relative bioavailability.

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight[Insert Value]Calculated
Aqueous Solubility (pH 7.4)[Insert Value, e.g., <0.1 µg/mL]Shake-flask method
LogP[Insert Value, e.g., 4.2]Calculated/Experimental
pKa[Insert Value]Potentiometric titration

Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Mice

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)F (%)
Solution2IV1500 ± 2100.253200 ± 450100
Suspension30PO450 ± 902.02800 ± 6008.75
Nanosuspension30PO1200 ± 2501.08500 ± 120026.56

F (%) represents the absolute bioavailability for the IV group and relative bioavailability compared to the suspension for the oral groups.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis This compound This compound API formulation Formulation Strategies (Nanosuspension, SEDDS, etc.) This compound->formulation physchem Physicochemical Characterization formulation->physchem dissolution Dissolution Testing formulation->dissolution pk_study Pharmacokinetic Study (Mice) dissolution->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study data_analysis Bioavailability Calculation & PK/PD Modeling pk_study->data_analysis efficacy_study->data_analysis

Caption: Workflow for improving this compound bioavailability.

signaling_pathway cluster_cell Cancer Cell This compound This compound tubulin β-Tubulin This compound->tubulin Inhibits Interaction mt_nucleation Microtubule Nucleation tubulin->mt_nucleation cpap CPAP cpap->tubulin Normal Interaction mitosis Mitotic Spindle Assembly mt_nucleation->mitosis apoptosis Apoptosis mitosis->apoptosis Disruption leads to

Caption: this compound mechanism of action.

logical_relationship cluster_solutions Potential Solutions start Poor this compound Bioavailability solubility Low Aqueous Solubility start->solubility permeability Low Permeability start->permeability metabolism High First-Pass Metabolism start->metabolism sol_solubility Particle Size Reduction Solid Dispersions solubility->sol_solubility sol_permeability Permeation Enhancers permeability->sol_permeability sol_metabolism Lipid-Based Formulations metabolism->sol_metabolism outcome Improved Bioavailability sol_solubility->outcome sol_permeability->outcome sol_metabolism->outcome

References

Technical Support Center: Controlling CCB02 Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCB02. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the degradation of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway. Like many complex organic molecules, this compound is susceptible to degradation under common experimental conditions, which can impact its biological activity and lead to inconsistent and unreliable results. Key factors that can cause this compound to degrade include pH, temperature, light exposure, and the presence of oxidative agents or metabolic enzymes.[1][2]

Q2: What are the primary factors that can cause this compound to degrade in my experiments?

A2: The primary factors that can lead to the degradation of this compound include:

  • pH: this compound is susceptible to hydrolysis at acidic or alkaline pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1][3]

  • Light: Exposure to UV or ambient light can cause photodegradation.[1][3]

  • Oxidation: As a compound with electron-rich moieties, this compound is prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[3]

  • Enzymatic Activity: In biological samples, metabolic enzymes, such as cytochrome P450s in liver microsomes, can degrade this compound.[4][5]

Q3: How can I detect and monitor the degradation of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective methods for monitoring the integrity of this compound. These techniques can separate and quantify the parent this compound from its degradation products. A change in the physical appearance of the solution, such as a color change or the formation of precipitate, may also indicate degradation.[2]

Q4: What are the potential degradation products of this compound?

A4: Based on forced degradation studies, the primary degradation products of this compound result from hydrolysis of its ester functional group and oxidation of its phenyl ring. Under metabolic conditions, hydroxylated and N-dealkylated metabolites are commonly observed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of this compound activity in cell culture experiments. pH instability in media: The pH of the cell culture media may be shifting to a range that promotes this compound hydrolysis.Maintain a stable pH for your cell cultures. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.
Thermal degradation: Prolonged incubation at 37°C can contribute to degradation.[1]Minimize the incubation time at 37°C whenever possible. For long-term experiments, consider replenishing the this compound-containing media at regular intervals.
Oxidation: this compound may be oxidizing in the culture medium.Prepare this compound solutions in degassed media. Consider adding a low concentration of a compatible antioxidant, if it does not interfere with the assay.
Inconsistent quantification of this compound by HPLC/LC-MS. Degradation during sample preparation: Delays between sample preparation and analysis can lead to degradation.Minimize the time between sample preparation and analysis. Keep samples on ice and protected from light.[1]
Inappropriate solvent: The solvent used for sample preparation and analysis may be contributing to degradation.Use a slightly acidic mobile phase for HPLC analysis to improve stability. Store stock solutions in appropriate solvents like DMSO or acetonitrile (B52724) at low temperatures.[1]
On-column degradation: The temperature of the HPLC column can affect stability.Maintain a consistent and controlled column temperature during HPLC runs.
Unexpected peaks appearing in chromatograms. Oxidative degradation: Exposure to atmospheric oxygen or oxidizing agents in solvents.[3]Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen). Add antioxidants like BHT or BHA if compatible with your experiment. Store solutions in tightly sealed containers with minimal headspace.[3]
Photodegradation: Exposure of this compound solutions to ambient or UV light.[3]Work in a light-controlled environment. Use amber-colored glassware or wrap containers with aluminum foil to protect them from light.[3]

Quantitative Data Summary

Table 1: Stability of this compound in Different Buffers at 37°C over 24 hours

Buffer (pH)% this compound Remaining (Mean ± SD)Key Degradation Products
Phosphate Buffer (5.0)75.2 ± 3.1Hydrolytic Product A
Phosphate-Buffered Saline (7.4)95.8 ± 1.5Minimal Degradation
Carbonate Buffer (9.0)60.5 ± 4.2Hydrolytic Product B

Table 2: Effect of Temperature and Light on this compound Stability in PBS (pH 7.4) over 48 hours

Condition% this compound Remaining (Mean ± SD)
4°C, Protected from Light99.1 ± 0.8
25°C, Protected from Light92.3 ± 2.1
25°C, Exposed to Ambient Light78.6 ± 3.5
37°C, Protected from Light85.4 ± 2.9

Visualizing Pathways and Workflows

cluster_degradation Hypothetical this compound Degradation Pathways This compound This compound Hydrolytic Product A Hydrolytic Product A This compound->Hydrolytic Product A Acidic pH Hydrolytic Product B Hydrolytic Product B This compound->Hydrolytic Product B Alkaline pH Oxidative Product C Oxidative Product C This compound->Oxidative Product C Oxidizing Agents / Light Metabolite D (Hydroxylated) Metabolite D (Hydroxylated) This compound->Metabolite D (Hydroxylated) CYP450 Metabolism Metabolite E (N-dealkylated) Metabolite E (N-dealkylated) This compound->Metabolite E (N-dealkylated) CYP450 Metabolism cluster_workflow Experimental Workflow for this compound Stability Assessment Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Incubate Incubate under Test Conditions (e.g., pH, Temp, Light) Prepare_Stock->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction (e.g., Acetonitrile) Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Determine_Degradation Determine % Remaining Analyze->Determine_Degradation End End Determine_Degradation->End

References

Best practices for storing and handling the CCB02 compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of the CCB02 compound, along with troubleshooting for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing the this compound compound?

A1: For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is suitable. It is crucial to store the solution under nitrogen to prevent oxidation.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in an appropriate solvent, such as DMSO. The specific concentration will depend on your experimental needs. A detailed protocol for preparing the stock solution is provided in the "Experimental Protocols" section below.

Q3: Is this compound stable at room temperature?

Q4: What are the general safety precautions for handling this compound?

A4: As with any chemical compound, it is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2][3][4] Avoid direct contact with skin and eyes and prevent inhalation of any dust or aerosol.[2][3]

Storage Conditions Summary

Storage TemperatureDurationSpecial Conditions
-80°C6 monthsStored under nitrogen, aliquoted
-20°C1 monthStored under nitrogen, aliquoted

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected, and tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, preferably under a nitrogen atmosphere.[1]

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start: Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C under Nitrogen aliquot->store end End: Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solution.

Troubleshooting Guide

Issue 1: The this compound compound has precipitated out of solution.

  • Cause: This may occur if the solution was not properly dissolved initially, if the storage temperature fluctuated, or if the solvent was not appropriate for the concentration.

  • Solution:

    • Gently warm the solution to 37°C to try and redissolve the precipitate.

    • Briefly sonicate the solution if warming is not effective.

    • If precipitation persists, consider preparing a fresh stock solution at a lower concentration or using a different solvent.

Issue 2: Inconsistent experimental results using this compound.

  • Cause: This could be due to the degradation of the compound from repeated freeze-thaw cycles, improper storage, or exposure to light or air.[1]

  • Solution:

    • Ensure that the stock solution is properly aliquoted to avoid multiple freeze-thaw cycles.[1]

    • Always use a fresh aliquot for each experiment.

    • Verify that the storage conditions (temperature and inert atmosphere) have been consistently maintained.[1]

    • Prepare a fresh stock solution from the powder if degradation is suspected.

G cluster_troubleshooting Troubleshooting Logic for this compound Handling start Problem Encountered check_precipitation Is there visible precipitate in the solution? start->check_precipitation warm_sonicate Gently warm and/or sonicate the solution check_precipitation->warm_sonicate Yes check_results Are experimental results inconsistent? check_precipitation->check_results No check_dissolution Does the precipitate redissolve? warm_sonicate->check_dissolution prepare_fresh Prepare a fresh stock solution check_dissolution->prepare_fresh No use_fresh_aliquot Use a fresh aliquot for the next experiment check_dissolution->use_fresh_aliquot Yes end_solution Problem Resolved prepare_fresh->end_solution review_storage Review storage and handling procedures: - Aliquoted? - Freeze-thaw cycles avoided? - Stored at correct temperature? check_results->review_storage Yes end_persist If problem persists, contact technical support check_results->end_persist No review_storage->use_fresh_aliquot use_fresh_aliquot->end_solution

Caption: Troubleshooting guide for common this compound issues.

Mechanism of Action

This compound is a selective inhibitor of the interaction between Centrosomal P4.1-associated protein (CPAP) and tubulin.[1] It binds to β-tubulin, competing with the CPAP binding site.[1] This disruption perturbs the normal function of the centrosome in microtubule organization, which can lead to the activation of the spindle assembly checkpoint and inhibition of proliferation in cancer cells with extra centrosomes.[1]

G cluster_pathway Simplified Signaling Pathway of this compound This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Interaction CPAP-Tubulin Interaction This compound->Interaction Inhibits Tubulin->Interaction CPAP CPAP CPAP->Interaction Microtubule Microtubule Nucleation at Centrosome Interaction->Microtubule Promotes CellProliferation Cancer Cell Proliferation Microtubule->CellProliferation Required for

Caption: this compound's inhibitory effect on CPAP-tubulin interaction.

References

Validating CCB02 activity with positive and negative controls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Validating CCB02 Activity

Disclaimer: The compound "this compound" is not a recognized designation in publicly available scientific literature. Therefore, this guide uses a hypothetical inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, termed this compound, to demonstrate the principles of activity validation. The protocols and troubleshooting advice are based on established methods for characterizing NF-κB inhibitors.

Troubleshooting Guides

This section addresses common issues encountered when validating the inhibitory activity of compounds like this compound on the NF-κB pathway, particularly using luciferase reporter assays.

Issue Potential Cause Recommended Solution
Weak or No Signal Low transfection efficiency.Optimize the DNA to transfection reagent ratio and ensure high-quality plasmid DNA.[1][2]
Weak promoter on the reporter plasmid.If possible, switch to a reporter plasmid with a stronger promoter.[1]
Insufficient compound incubation time.Increase the pre-treatment time with this compound before stimulating the cells.
Reagent degradation.Prepare fresh reagents, especially luciferin, and protect them from light and repeated freeze-thaw cycles.[1][3]
Cell lysis issues.Ensure complete cell lysis to release the luciferase enzyme.
High Background Signal Autoluminescence from media or plates.Use white-walled, opaque plates for luminescence readings to reduce interference from neighboring wells.[1][2]
High basal NF-κB activity in cells.Ensure cells are not stressed or overly confluent, which can lead to baseline pathway activation.
Contamination of reagents or cultures.Use sterile techniques and fresh, filtered buffers.
High Variability Between Replicates Pipetting errors.Use a calibrated multichannel pipette and prepare a master mix for reagents to be added to multiple wells.[1]
Inconsistent cell numbers.Ensure even cell seeding in each well of the plate.
Edge effects in the plate.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Low sample volume.A low sample volume can increase assay variability.[3]
Unexpected Results (e.g., this compound appears to activate the pathway) Compound cytotoxicity.High concentrations of the compound may be toxic to the cells, leading to artifacts. Perform a cell viability assay in parallel.
Off-target effects of the compound.The compound may have other biological activities that indirectly affect the reporter assay.
Complex dose-response.Some compounds exhibit non-linear or biphasic dose-responses. Test a wider range of concentrations.

Frequently Asked Questions (FAQs)

Q1: What are appropriate positive and negative controls for my this compound experiment?

A1:

  • Positive Control (for Pathway Activation): Tumor Necrosis Factor-alpha (TNF-α) is a potent and widely used cytokine to induce the canonical NF-κB pathway.[4][5][6][7][8] A typical concentration is 10 ng/mL.[4]

  • Positive Control (for Pathway Inhibition): A well-characterized NF-κB inhibitor with a known mechanism of action should be used. Examples include:

    • BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation.[4][9]

    • MG-132: A proteasome inhibitor that prevents the degradation of IκBα.[9]

  • Negative Control (Vehicle Control): The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental wells.

  • Negative Control (Cellular): Untreated cells (no stimulus, no this compound) should be included to measure the basal level of NF-κB activity.

Q2: How do I confirm that this compound is specifically targeting the NF-κB pathway?

A2: Specificity can be assessed through several experiments:

  • Western Blot Analysis: Treat cells with this compound and then stimulate with TNF-α. Analyze cell lysates by Western blot for key pathway proteins. Inhibition of IκBα phosphorylation and degradation, and a lack of p65 nuclear translocation, would support a specific mechanism.

  • Immunofluorescence Microscopy: This method visually confirms the subcellular localization of the p65 subunit of NF-κB. In unstimulated cells, p65 is in the cytoplasm. Upon TNF-α stimulation, it translocates to the nucleus. An effective inhibitor like this compound should prevent this translocation.[4]

  • Counter-Screening: Test this compound in assays for other signaling pathways to demonstrate its selectivity.

Q3: My IC50 value for this compound varies between experiments. What could be the cause?

A3: Variability in IC50 values can be due to several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

  • Reagent Potency: The activity of reagents like TNF-α can degrade over time. Use fresh or properly stored aliquots.

  • Assay Conditions: Minor variations in incubation times, cell density, or reagent concentrations can impact the results.[1] Strict adherence to the protocol is crucial.

  • Normalization: In dual-luciferase assays, normalizing the firefly luciferase signal (from the NF-κB reporter) to the Renilla luciferase signal (from a control plasmid) can help correct for variations in transfection efficiency and cell number.[1][10]

Experimental Protocols & Data

Protocol: NF-κB Dual-Luciferase Reporter Assay

This protocol is designed to quantitatively measure the inhibitory effect of this compound on NF-κB transcriptional activity.

Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activity by this compound.

Materials:

  • HEK293 or HeLa cells

  • NF-κB luciferase reporter plasmid (containing NF-κB binding sites driving firefly luciferase expression)

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Recombinant Human TNF-α (dissolved in sterile PBS with BSA)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. A 10:1 ratio of reporter to control plasmid is often effective.[10]

  • Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or the appropriate controls (vehicle, positive inhibitor control). Incubate for 1-2 hours.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Do not add TNF-α to the unstimulated control wells. Incubate for 6-8 hours.

  • Lysis and Luminescence Measurement: Remove the medium and lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol. Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize the data.[9][10]

    • Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Sample Data Presentation

Table 1: Hypothetical Results of this compound Inhibition on NF-κB Activity

TreatmentNormalized Luciferase Activity (RLU)% Inhibition
Unstimulated150 ± 25N/A
TNF-α (10 ng/mL)1500 ± 1200%
TNF-α + this compound (1 µM)825 ± 9045%
TNF-α + this compound (5 µM)450 ± 6570%
TNF-α + this compound (10 µM)225 ± 4085%
TNF-α + BAY 11-7082 (10 µM)180 ± 3088%

Visualizations

Canonical NF-κB Signaling Pathway

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_inactive TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds IKK_complex IKK Complex (IKKα/β, NEMO) TNFR1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_P P-IκBα Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Activates This compound This compound This compound->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway showing the inhibitory action of this compound.

Experimental Workflow for this compound Validation

experimental_workflow start Start: Seed Cells in 96-well Plate transfect Transfect with NF-κB Reporter Plasmids start->transfect 24h treat Treat with this compound & Controls transfect->treat 24h stimulate Stimulate with TNF-α treat->stimulate 1-2h lyse Lyse Cells stimulate->lyse 6-8h measure Measure Luciferase Activity lyse->measure analyze Analyze Data: Normalize & Calculate IC50 measure->analyze

Caption: Workflow for the NF-κB dual-luciferase reporter assay to validate this compound activity.

References

Validation & Comparative

A Comparative Analysis of CCB02 and Other Tubulin Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CCB02's Efficacy with Established Tubulin-Targeting Agents, Supported by Preclinical Data.

The dynamic microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is a clinically validated and highly successful target in oncology. Microtubule-targeting agents (MTAs) disrupt the crucial processes of cell division, intracellular transport, and the maintenance of cell shape by interfering with microtubule dynamics. These agents are broadly categorized as stabilizers, which prevent microtubule depolymerization, or destabilizers, which inhibit polymerization. This guide provides a comparative overview of this compound, a novel tubulin inhibitor with a unique mechanism of action, against established MTAs, including the microtubule-stabilizing agent Paclitaxel (B517696) and the destabilizing agents Vincristine and Combretastatin A-4.

A Novel Mechanism of Action: this compound

This compound is a selective inhibitor of the interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin.[1][2][3][4][5] It binds to β-tubulin at a site distinct from conventional tubulin inhibitors, competitively inhibiting the binding of CPAP.[3] This interference with the CPAP-tubulin interaction is crucial, as CPAP plays a significant role in centriole duplication and the recruitment of pericentriolar material, processes often dysregulated in cancer cells exhibiting centrosome amplification.[3] By disrupting this interaction, this compound has demonstrated potent anti-tumor activity, particularly in cancer cells with extra centrosomes.[3]

In contrast, traditional tubulin inhibitors directly target microtubule dynamics. Paclitaxel, a taxane, binds to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its disassembly. This leads to the formation of non-functional microtubule bundles, cell cycle arrest in the G2/M phase, and subsequent apoptosis. Vincristine, a vinca (B1221190) alkaloid, binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule assembly also leads to mitotic arrest and cell death. Combretastatin A-4, a colchicine-site binder, inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization and vascular disruption within tumors.

In Vitro Efficacy: A Comparative Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other tubulin inhibitors across various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

CompoundMechanism of ActionCell LineIC50
This compound CPAP-tubulin interaction inhibitorH1975T790M (Lung)1.5 µM[1]
MDA-MB-231 (Breast)Not explicitly stated, but suppresses migration[4]
Pop10 (Cancer w/ extra centrosomes)0.86 µM[1]
HCC827-GR (Lung)1.2 µM[1]
PC-9EGFR-Exon19del (Lung)2.94 µM[1]
Paclitaxel Microtubule StabilizerH1975 (Lung)~32.6 µg/ml[6]
MDA-MB-231 (Breast)0.3 µM[7]
Vincristine Microtubule DestabilizerH1975 (Lung)Data not readily available
MDA-MB-231 (Breast)Data not readily available
Combretastatin A-4 Microtubule DestabilizerH1975 (Lung)Data not readily available
MDA-MB-231 (Breast)2.8 nM[8]

In Vivo Efficacy of this compound

In a preclinical xenograft model using nude mice bearing subcutaneous human lung (H1975T790M) tumors, this compound administered orally at 30 mg/kg daily for 24 days demonstrated a potent anti-tumor effect, significantly decreasing tumor volume.[1][3][4] Furthermore, this compound was shown to suppress MDA-MB-231 cell migration and induce multipolar mitosis in mouse xenografts.[4]

Experimental Methodologies

Reproducibility and accurate interpretation of experimental data are paramount in scientific research. Below are detailed protocols for key assays used to evaluate the efficacy of tubulin inhibitors.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[1][2]

Materials:

  • Opaque-walled multiwell plates (96- or 384-well)

  • Mammalian cells in culture medium

  • Test compounds (e.g., this compound, Paclitaxel)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Prepare a cell suspension and seed the desired number of cells in the appropriate volume of culture medium into the wells of an opaque-walled multiwell plate. Include control wells with medium only for background luminescence.

  • Compound Treatment: Add the test compounds at various concentrations to the experimental wells. Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Tubulin Polymerization Assay: Fluorescence-Based Method

This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into microtubules as they polymerize leads to an increase in fluorescence intensity.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • DAPI (4',6-diamidino-2-phenylindole)

  • Test compounds

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Reagent Preparation: On ice, prepare the tubulin polymerization mix. This typically includes tubulin, General Tubulin Buffer, GTP, glycerol, and DAPI.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer. Include a vehicle control and a positive control (e.g., a known polymerization inhibitor or enhancer).

  • Assay Initiation: In a pre-warmed 96-well plate, add the compound dilutions. To start the reaction, add the cold tubulin polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity against time. The rate and extent of polymerization can be determined from the resulting curves, allowing for the evaluation of the inhibitory or enhancing effects of the compounds.

Visualizing the Mechanisms and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_stabilizer Microtubule Stabilizers cluster_destabilizer Microtubule Destabilizers cluster_this compound Novel CPAP-Tubulin Interaction Inhibitor paclitaxel Paclitaxel stabilize Microtubule Stabilization paclitaxel->stabilize Binds to β-tubulin within microtubule arrest Mitotic Arrest & Apoptosis stabilize->arrest Prevents depolymerization vincristine Vincristine destabilize Inhibition of Polymerization vincristine->destabilize Binds to tubulin dimers combretastatin Combretastatin A-4 combretastatin->destabilize Binds to colchicine (B1669291) site on tubulin destabilize->arrest This compound This compound cpa_tub Disrupts CPAP-Tubulin Interaction This compound->cpa_tub Binds to β-tubulin (CPAP binding site) centrosome_dys centrosome_dys cpa_tub->centrosome_dys Affects centrosome function centrosome_dys->arrest

Caption: Mechanisms of action for different classes of tubulin inhibitors.

G start Compound Discovery/ Selection in_vitro_biochem In Vitro Biochemical Assay (Tubulin Polymerization) start->in_vitro_biochem in_vitro_cell In Vitro Cellular Assays (Cell Viability, Apoptosis, Cell Cycle) in_vitro_biochem->in_vitro_cell Identifies direct tubulin interaction in_vivo In Vivo Efficacy Studies (Xenograft Models) in_vitro_cell->in_vivo Confirms cellular activity tox Toxicology & Pharmacokinetics in_vivo->tox Evaluates efficacy and safety clinical Clinical Trials tox->clinical

Caption: A generalized experimental workflow for evaluating tubulin inhibitors.

References

A Head-to-Head Battle: CCB02 Versus Conventional Chemotherapy for Centrosome-Amplified Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A novel investigational drug, CCB02, demonstrates a unique mechanism of action that selectively targets cancer cells with an abnormal number of centrosomes, a hallmark of aggressive tumors. This guide provides a comprehensive comparison of this compound with conventional chemotherapy agents, paclitaxel (B517696) and carboplatin (B1684641), in the context of centrosome-amplified cancers, supported by available preclinical data.

Centrosome amplification, the presence of more than two of these microtubule-organizing centers within a single cell, is a common feature in a wide range of human cancers and is often associated with tumor progression and poor prognosis. While conventional chemotherapies remain a cornerstone of cancer treatment, their efficacy can be limited by toxicities and the development of resistance. This compound emerges as a promising therapeutic strategy by exploiting a specific vulnerability of these cancer cells.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and conventional chemotherapies lies in their mechanism of action.

This compound: Inducing Mitotic Catastrophe in Aberrant Cells

This compound is a small-molecule inhibitor that disrupts the interaction between two key proteins: CPAP and tubulin. This interference leads to the premature activation of extra centrosomes in cancer cells. Instead of the orderly formation of a bipolar spindle required for successful cell division, the activated supernumerary centrosomes lead to the formation of multipolar spindles. This chaotic division process, known as mitotic catastrophe, ultimately triggers cell death specifically in cancer cells harboring extra centrosomes. Normal cells, with their regular pair of centrosomes, are largely unaffected, suggesting a potentially wider therapeutic window for this compound.

Conventional Chemotherapy: Widespread Disruption of Cell Division

In contrast, conventional agents like paclitaxel and carboplatin have broader mechanisms of action that affect all rapidly dividing cells, including healthy ones.

  • Paclitaxel , a taxane, works by stabilizing microtubules, the cellular scaffolding. This prevents the dynamic instability of microtubules necessary for chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis in dividing cells.

  • Carboplatin , a platinum-based compound, primarily acts by cross-linking DNA, which interferes with DNA replication and repair processes, ultimately inducing cell death.

While effective in killing cancer cells, the non-specific nature of these conventional agents contributes to their well-known side effects.

Performance Data: A Preclinical Snapshot

Direct head-to-head clinical comparisons of this compound with conventional chemotherapy are not yet available. However, preclinical studies in cell lines and animal models provide initial insights into their respective potencies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.

DrugCell Line (Cancer Type)Centrosome StatusIC50 (µM)
This compound MDA-MB-231 (Breast)Extra Centrosomes1.8
HCC827-GR (Lung)Extra Centrosomes2.9
Calu-6 (Lung)Extra Centrosomes0.86
Paclitaxel MDA-MB-231 (Breast)Not specified0.0024 - 0.3[1]
NCI-H1975 (Lung)Not specified~0.004 - 0.024[2]
Carboplatin MDA-MB-231 (Breast)Not specified35[3]
Y79 (Retinoblastoma)Not specified24[4]

Note: IC50 values for paclitaxel and carboplatin are sourced from studies where the centrosome amplification status of the cell lines was not explicitly the focus. These values are provided for general comparison of potency.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a crucial step in preclinical drug evaluation.

This compound: In a study using nude mice bearing human non-small-cell lung cancer (H1975T790M) xenografts, oral administration of this compound at 30 mg/kg daily demonstrated potent anti-tumor activity.

Paclitaxel: In a xenograft model with NCI-H460 human lung cancer cells, intravenous administration of paclitaxel at 24 mg/kg/day for 5 days resulted in significant tumor growth inhibition.[2]

Carboplatin: In a study with MDA-MB-231 breast cancer xenografts, carboplatin treatment has been shown to reduce tumor growth.[3][5]

Direct comparative studies in the same centrosome-amplified xenograft model are needed to definitively assess the relative in vivo efficacy of these agents.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the cells are treated with serial dilutions of the test compound (this compound, paclitaxel, or carboplatin) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells with known centrosome amplification status (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, paclitaxel, carboplatin). Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intravenous injection).

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of this compound and conventional chemotherapies are rooted in their differential impact on cellular signaling pathways.

cluster_this compound This compound Pathway cluster_Chemo Conventional Chemotherapy Pathway This compound This compound CPAP_Tubulin CPAP-Tubulin Interaction This compound->CPAP_Tubulin Inhibits Centrosome_Activation Premature Centrosome Activation CPAP_Tubulin->Centrosome_Activation Negative Regulation Multipolar_Spindle Multipolar Spindle Formation Centrosome_Activation->Multipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe Multipolar_Spindle->Mitotic_Catastrophe Cell_Death_this compound Selective Cancer Cell Death Mitotic_Catastrophe->Cell_Death_this compound Chemo Paclitaxel / Carboplatin Microtubule_Dynamics Microtubule Dynamics Chemo->Microtubule_Dynamics Disrupts (Paclitaxel) DNA_Replication DNA Replication/Repair Chemo->DNA_Replication Damages (Carboplatin) Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death_Chemo Non-selective Cell Death Apoptosis->Cell_Death_Chemo

Caption: Mechanisms of Action: this compound vs. Conventional Chemotherapy.

cluster_invitro In Vitro Proliferation Assay Workflow cluster_invivo In Vivo Xenograft Workflow start Seed Cancer Cells in 96-well plates treat Treat with varying concentrations of this compound or Chemotherapy start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent incubate->mtt read Read absorbance mtt->read calculate Calculate IC50 values read->calculate implant Implant human cancer cells into mice tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer Administer this compound or Chemotherapy randomize->administer measure Measure tumor volume and body weight administer->measure analyze Analyze tumor growth inhibition measure->analyze

Caption: Preclinical Experimental Workflows.

Conclusion: A Promising New Avenue in Cancer Therapy

This compound represents a novel and targeted approach to treating cancers characterized by centrosome amplification. Its unique mechanism of inducing mitotic catastrophe selectively in cancer cells offers a potential advantage over the broader, less-discriminating action of conventional chemotherapies like paclitaxel and carboplatin. While direct comparative clinical data is not yet available, preclinical evidence suggests that this compound is a potent anti-cancer agent with a promising safety profile. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the landscape of cancer treatment. The development of such targeted therapies underscores the growing importance of understanding the specific molecular vulnerabilities of different cancer types to usher in a new era of personalized medicine.

References

Unraveling the Mechanism of CCB02: A Comparative Guide to CPAP-Tubulin Interaction Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the novel anti-cancer agent CCB02's mechanism of action. By examining the genetic perturbation of its target, the Centrosomal P4.1-Associated Protein (CPAP), and comparing its performance with alternative therapeutic strategies, this document offers a data-driven overview of a promising new approach in oncology.

This compound has emerged as a selective inhibitor of the interaction between CPAP and tubulin, a critical process in the lifecycle of cancer cells harboring extra centrosomes. This guide delves into the experimental evidence supporting this mechanism, presenting comparative data on this compound and other compounds that disrupt centrosome function, alongside detailed protocols for key validation experiments.

Performance Comparison: this compound vs. Alternative Agents

The efficacy of this compound lies in its ability to selectively target a vulnerability in cancer cells with centrosome amplification, a common hallmark of many aggressive tumors. Unlike normal cells, which possess two centrosomes to ensure proper cell division, many cancer cells have supernumerary centrosomes. To avoid catastrophic multipolar divisions, these cells cluster their extra centrosomes into two functional poles. This compound disrupts this clustering mechanism, leading to multipolar mitosis and subsequent cancer cell death.[1][2][3]

The following tables summarize the quantitative data comparing this compound with other compounds known to affect centrosome clustering and microtubule dynamics.

Table 1: In Vitro Efficacy of Centrosome Clustering Inhibitors

CompoundTarget/MechanismCell LineIC50 (µM)Effect on Multipolar MitosisReference
This compound CPAP-Tubulin Interaction Inhibitor H1975T790M (Lung Cancer) ~1.5 Induces multipolar mitosis [1][2]
This compound CPAP-Tubulin Interaction Inhibitor MDA-MB-231 (Breast Cancer) Not explicitly stated, but suppresses migration Causes multipolar mitosis [1]
Griseofulvin (B1672149)Binds to tubulin, inhibits centrosome clusteringHeLa (Cervical Cancer)20Induces multipolar spindles[4]
GriseofulvinBinds to tubulin, inhibits centrosome clusteringMCF-7 (Breast Cancer)17 ± 2Induces mitotic arrest[5]
CCCI-01Centrosome Clustering InhibitorBT-549 (Breast Cancer)3Induces multipolar spindles in ~90% of cells[6][7]
Paclitaxel (B517696)Microtubule StabilizerMDA-MB-231 (Breast Cancer)Low nM concentrationsInduces multipolar spindles[8][9]
PaclitaxelMicrotubule StabilizerCal51 (Breast Cancer)Low nM concentrationsInduces multipolar spindles[8][9]
Vinca AlkaloidsMicrotubule DepolymerizerHeLa (Cervical Cancer)VariesInhibit mitotic spindle function[10]

Table 2: In Vivo Anti-Tumor Activity

CompoundAnimal ModelTumor TypeDosageOutcomeReference
This compound Nude mice with H1975T790M xenografts Human Lung Cancer 30 mg/kg, p.o. daily Significant decrease in tumor volume [1][2]
GriseofulvinAllogeneic tumor modelNot specifiedNot specifiedAnti-tumor effects observed[4]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

G This compound Mechanism of Action cluster_0 Normal Bipolar Mitosis cluster_1 Cancer Cell with Supernumerary Centrosomes cluster_2 Effect of this compound Two Centrosomes Two Centrosomes Bipolar Spindle Bipolar Spindle Two Centrosomes->Bipolar Spindle Forms Normal Cell Division Normal Cell Division Bipolar Spindle->Normal Cell Division Leads to Supernumerary Centrosomes Supernumerary Centrosomes Centrosome Clustering Centrosome Clustering Supernumerary Centrosomes->Centrosome Clustering Undergo Pseudo-bipolar Spindle Pseudo-bipolar Spindle Centrosome Clustering->Pseudo-bipolar Spindle Forms Cancer Cell Proliferation Cancer Cell Proliferation Pseudo-bipolar Spindle->Cancer Cell Proliferation Allows This compound This compound CPAP_Tubulin CPAP-Tubulin Interaction This compound->CPAP_Tubulin Inhibits CPAP_Tubulin->Centrosome Clustering Required for Inhibition of Clustering Inhibition of Centrosome Clustering Multipolar Mitosis Multipolar Mitosis Inhibition of Clustering->Multipolar Mitosis Leads to Cancer Cell Death Cancer Cell Death Multipolar Mitosis->Cancer Cell Death Induces

Caption: Signaling pathway of this compound's mechanism of action.

G Cross-Validation Workflow cluster_0 Chemical Perturbation cluster_1 Genetic Perturbation Hypothesis Hypothesis: Inhibiting CPAP-Tubulin interaction selectively kills cancer cells with supernumerary centrosomes CCB02_treatment This compound Treatment Hypothesis->CCB02_treatment CPAP_Knockdown CPAP Knockdown (siRNA) Hypothesis->CPAP_Knockdown CPAP_Knockout CPAP Knockout (CRISPR) Hypothesis->CPAP_Knockout Cell_Viability_Assay Cell Viability Assay CCB02_treatment->Cell_Viability_Assay Immunofluorescence Immunofluorescence (Multipolar Mitosis) CCB02_treatment->Immunofluorescence In_Vivo_Xenograft In Vivo Xenograft Study CCB02_treatment->In_Vivo_Xenograft Validation Validation of This compound Mechanism Cell_Viability_Assay->Validation Immunofluorescence->Validation In_Vivo_Xenograft->Validation Cell_Viability_Assay_Genetic Cell Viability Assay CPAP_Knockdown->Cell_Viability_Assay_Genetic Immunofluorescence_Genetic Immunofluorescence (Multipolar Mitosis) CPAP_Knockdown->Immunofluorescence_Genetic CPAP_Knockout->Cell_Viability_Assay_Genetic CPAP_Knockout->Immunofluorescence_Genetic Cell_Viability_Assay_Genetic->Validation Immunofluorescence_Genetic->Validation

Caption: Experimental workflow for cross-validating this compound's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.

Genetic Perturbation of CPAP

a) siRNA-mediated Knockdown of CPAP:

  • Cell Culture: Human U2OS osteosarcoma cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Transfection: Cells are transfected with siRNA targeting CPAP or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions. Depletion of CPAP is typically confirmed by Western blotting after 48-72 hours.[11][12]

  • Analysis: Following knockdown, cells are subjected to immunofluorescence staining to assess spindle morphology and cell viability assays to determine the impact on cell proliferation.

b) CRISPR/Cas9-mediated Knockout of CPAP:

  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting an early exon of the CPAP gene are designed and cloned into a Cas9-expressing vector.[13][14][15][16]

  • Transfection and Selection: The CRISPR/Cas9 plasmid is transfected into the target cancer cell line. Transfected cells are selected using an appropriate antibiotic or through fluorescence-activated cell sorting (FACS) if a fluorescent marker is present on the plasmid.

  • Clonal Isolation and Validation: Single-cell clones are isolated and expanded. Successful knockout of the CPAP gene is validated by Sanger sequencing of the targeted genomic region and by Western blotting to confirm the absence of the CPAP protein.

  • Phenotypic Analysis: Validated CPAP knockout clones are then analyzed for changes in cell proliferation, spindle morphology, and sensitivity to other anti-cancer agents.

Chemical Perturbation with this compound

a) Cell Viability Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Quantification: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP levels, respectively. The IC50 value is calculated from the dose-response curve.

b) Immunofluorescence Staining for Multipolar Mitosis:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or a vehicle control for a predetermined time.

  • Fixation and Permeabilization: Cells are fixed with cold methanol (B129727) and permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).[1][17]

  • Blocking and Antibody Incubation: Coverslips are blocked with a blocking buffer (e.g., 1% BSA in PBS) and then incubated with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to mark centrosomes). This is followed by incubation with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI to stain the DNA. Images are acquired using a fluorescence microscope.

  • Quantification: The percentage of mitotic cells exhibiting multipolar spindles is quantified by counting at least 100 mitotic cells per condition.[9][18][19]

c) In Vivo Tumor Xenograft Study:

  • Cell Implantation: An appropriate number of cancer cells (e.g., H1975T790M) are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[6][11][20][21]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound, while the control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting.

d) 3D Organotypic Invasion Assay:

  • Matrix Preparation: A gel matrix, typically composed of collagen I and basement membrane extract, is prepared. Fibroblasts may be embedded within this matrix to create a more physiologically relevant microenvironment.[2][18][22]

  • Cell Seeding: Cancer cells are seeded on top of the solidified matrix.

  • Treatment: The cultures are treated with this compound or a vehicle control.

  • Invasion Analysis: After a period of incubation, the cultures are fixed, embedded in paraffin, and sectioned. The extent of cancer cell invasion into the matrix is visualized by hematoxylin (B73222) and eosin (B541160) (H&E) staining and quantified using microscopy and image analysis software.[23]

e) CPAP-GST Pull-Down Assay:

  • Protein Expression and Purification: GST-tagged CPAP fragments (e.g., PN2-3 domain) are expressed in and purified from E. coli.

  • Binding Reaction: The purified GST-CPAP is incubated with purified tubulin in the presence of varying concentrations of this compound or a control compound.

  • Pull-Down: Glutathione-sepharose beads are added to the binding reaction to capture the GST-CPAP and any interacting proteins.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

  • Analysis: The eluted proteins are separated by SDS-PAGE and visualized by Coomassie blue staining or Western blotting using an anti-tubulin antibody to assess the inhibitory effect of this compound on the CPAP-tubulin interaction.[1][24][25]

This guide provides a foundational understanding of this compound's mechanism and its validation through genetic and chemical perturbation of CPAP. The presented data and protocols offer a valuable resource for researchers investigating novel anti-cancer therapies targeting centrosome biology.

References

A Comparative Analysis of CCB02 and Other Mitotic Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and experimental evaluation of a novel CPAP-tubulin inhibitor in comparison to established microtubule-targeting agents.

In the landscape of cancer therapeutics, mitotic inhibitors remain a cornerstone of chemotherapy, effectively targeting the rapid proliferation characteristic of malignant cells. This guide provides a comprehensive comparative analysis of a novel mitotic inhibitor, CCB02, alongside a panel of well-established microtubule-targeting agents: Paclitaxel (B517696), Vincristine, Colchicine, Eribulin (B193375), Ixabepilone, and Combretastatin (B1194345). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy supported by experimental data, and standardized protocols for their evaluation.

Executive Summary

Mitotic inhibitors function by disrupting the dynamics of microtubules, essential components of the cell's cytoskeleton crucial for cell division. While most traditional agents directly bind to tubulin, this compound presents a novel mechanism by selectively inhibiting the interaction between CPAP (centrosomal P4.1-associated protein) and tubulin. This guide will explore the implications of this unique mechanism in comparison to microtubule-stabilizing agents (taxanes like Paclitaxel and epothilones like Ixabepilone) and microtubule-destabilizing agents (Vinca alkaloids like Vincristine, Colchicine, Eribulin, and Combretastatins).

Comparative Analysis of Mechanism of Action

Mitotic inhibitors can be broadly classified based on their effect on microtubule dynamics. The following table summarizes the primary mechanisms of the inhibitors discussed in this guide.

InhibitorClassMechanism of ActionBinding Site on Tubulin
This compound CPAP-Tubulin Interaction InhibitorSelectively inhibits the interaction between CPAP and tubulin, leading to centrosome de-clustering and multipolar mitosis.Competes for the CPAP binding site on β-tubulin.[1]
Paclitaxel Taxane (Microtubule Stabilizer)Promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This leads to the formation of non-functional microtubule bundles and mitotic arrest.[2][3]Binds to the β-tubulin subunit within the microtubule lumen.
Vincristine Vinca (B1221190) Alkaloid (Microtubule Destabilizer)Binds to tubulin dimers, inhibiting their polymerization into microtubules. This leads to the disassembly of the mitotic spindle and arrest of cells in metaphase.[4][5]Binds to the vinca domain on β-tubulin.
Colchicine Microtubule DestabilizerBinds to tubulin, preventing its polymerization into microtubules and leading to mitotic arrest in metaphase.Binds to the colchicine-binding site on β-tubulin.
Eribulin Halichondrin B analog (Microtubule Destabilizer)Inhibits microtubule growth by binding to the plus ends of microtubules, leading to irreversible mitotic blockade. It does not affect microtubule shortening.[6][7][8]Binds to a unique site on β-tubulin at the plus ends of microtubules.
Ixabepilone Epothilone (Microtubule Stabilizer)Binds to β-tubulin and stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is effective in taxane-resistant tumors.[9]Binds to the taxane-binding site on β-tubulin.
Combretastatin A4 Phosphate (B84403) Combretastatin (Microtubule Destabilizer)Binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization and leading to vascular disruption in tumors.[1][10][11][12]Binds to the colchicine-binding site on β-tubulin.

Quantitative Performance Data

The following tables provide a comparative summary of the in vitro cytotoxicity and in vivo efficacy of the discussed mitotic inhibitors across various cancer models.

In Vitro Cytotoxicity: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The values presented below are indicative and can vary based on the cell line and experimental conditions.

InhibitorCancer Cell LineIC50 (nM)
This compound Pop10 (Lung)860
HCC827-GR (Lung)1200
H1975T790M (Lung)1500
Paclitaxel A549 (Lung)4 - 9,400
NCI-H460 (Lung)4 - 24
SK-OV-3 (Ovarian)2.5 - 7.5
MCF-7 (Breast)2.5 - 7.5
Vincristine WiT49 (Wilms Tumor)0.13 - 44.92
PDM115 (Wilms Tumor)0.13 - 44.92
A549 (Lung)40
MCF-7 (Breast)5
Colchicine AGS (Gastric)~25 (6 ng/mL)
NCI-N87 (Gastric)~25 (6 ng/mL)
BT-12 (Atypical Teratoid/Rhabdoid Tumor)16
BT-16 (Atypical Teratoid/Rhabdoid Tumor)56
Eribulin MDA-MB-468 (Breast)<10
4T1 (Breast)<50
SCLC cell lines0.3 - 6
Ixabepilone Various Cancer Cell Lines<100 (sensitive)
Combretastatin A4 BFTC 905 (Bladder)<4
TSGH 8301 (Bladder)<4
In Vivo Efficacy: Comparative Tumor Growth Inhibition

Tumor growth inhibition (TGI) is a key measure of a drug's efficacy in preclinical animal models.

InhibitorTumor ModelDosing RegimenTumor Growth Inhibition (TGI)
This compound H1975T790M Lung Cancer Xenograft30 mg/kg, p.o. daily for 24 daysSignificant decrease in tumor volume
Paclitaxel A549 Lung Cancer Xenograft24 mg/kg/day, i.v. for 5 daysSignificant tumor growth inhibition
Human Lung Cancer Xenograft20 mg/kg/week for 6 doses~50% reduction in tumor growth rate
Vincristine L5178Y Lymphoma0.30 mg/kgSignificant reduction in tumor growth
PC-3 Prostate Cancer Xenograft-Decrease in tumor weight (synergistic with sildenafil)[13]
Colchicine NCI-N87 Gastric Cancer Xenograft0.1 mg/kgRemarkable suppression of tumor growth
Cholangiocarcinoma Xenograft0.07 mg/kg/day for 14 daysSignificantly lower tumor growth rate
Eribulin MDA-MB-435 Breast Cancer Xenograft-95% growth suppression[6]
Multiple Xenograft Models1.5 mg/kg, single doseTumor regression in 7 out of 10 models[14]
Ixabepilone L2987 Lung Cancer Xenograft6 mg/kg, i.v. q4d x 3Significant tumor growth delay
Chemoresistant Osteosarcoma PDX-Tumor regression
Combretastatin A4 Phosphate Anaplastic Thyroid Carcinoma Xenograft-Significantly lower tumor weights and growth rate
MDA-MB-231 Breast Cancer Xenograft120 mg/kg, i.p.50-90% decrease in bioluminescence signal

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the mitotic inhibitor in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP (1 mM).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Mitotic inhibitors typically cause an accumulation of cells in the G2/M phase.

Protocol:

  • Cell Treatment: Culture cells with the mitotic inhibitor at the desired concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the different classes of mitotic inhibitors and a typical experimental workflow for their evaluation.

Signaling Pathway of Microtubule Stabilizing Agents (e.g., Paclitaxel, Ixabepilone)

Mitotic_Inhibitor_Stabilizer_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_signaling Signaling Cascade Paclitaxel / Ixabepilone Paclitaxel / Ixabepilone β-tubulin β-tubulin Paclitaxel / Ixabepilone->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction Leads to Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle Dysfunction->Mitotic Arrest (G2/M) Causes Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Induces Activation of Spindle Assembly Checkpoint Activation of Spindle Assembly Checkpoint Mitotic Arrest (G2/M)->Activation of Spindle Assembly Checkpoint Activation of Caspase Cascade Activation of Caspase Cascade Activation of Spindle Assembly Checkpoint->Activation of Caspase Cascade Activation of Caspase Cascade->Apoptosis

Caption: Signaling pathway of microtubule stabilizing agents.

Signaling Pathway of Microtubule Destabilizing Agents (e.g., Vincristine, Colchicine)

Mitotic_Inhibitor_Destabilizer_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_signaling Signaling Cascade Vincristine / Colchicine Vincristine / Colchicine Tubulin Dimers Tubulin Dimers Vincristine / Colchicine->Tubulin Dimers Binds to Inhibition of Microtubule Polymerization Inhibition of Microtubule Polymerization Tubulin Dimers->Inhibition of Microtubule Polymerization Prevents Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Microtubule Polymerization->Disruption of Mitotic Spindle Leads to Metaphase Arrest Metaphase Arrest Disruption of Mitotic Spindle->Metaphase Arrest Causes Apoptosis Apoptosis Metaphase Arrest->Apoptosis Induces Activation of Spindle Assembly Checkpoint Activation of Spindle Assembly Checkpoint Metaphase Arrest->Activation of Spindle Assembly Checkpoint Activation of Caspase Cascade Activation of Caspase Cascade Activation of Spindle Assembly Checkpoint->Activation of Caspase Cascade Activation of Caspase Cascade->Apoptosis

Caption: Signaling pathway of microtubule destabilizing agents.

Signaling Pathway of this compound

CCB02_Pathway cluster_drug_action Drug Action cluster_protein_interaction Protein Interaction cluster_cellular_effect Cellular Effect This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Inhibition of CPAP-Tubulin Interaction Inhibition of CPAP-Tubulin Interaction β-tubulin->Inhibition of CPAP-Tubulin Interaction Prevents CPAP binding Centrosome De-clustering Centrosome De-clustering Inhibition of CPAP-Tubulin Interaction->Centrosome De-clustering Leads to Multipolar Mitosis Multipolar Mitosis Centrosome De-clustering->Multipolar Mitosis Causes Cell Death Cell Death Multipolar Mitosis->Cell Death Induces Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Screen for activity Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Assay (MTT)->Tubulin Polymerization Assay Confirm target engagement Cell Cycle Analysis Cell Cycle Analysis Tubulin Polymerization Assay->Cell Cycle Analysis Determine effect on mitosis Xenograft Tumor Model Xenograft Tumor Model Cell Cycle Analysis->Xenograft Tumor Model Evaluate efficacy Tumor Growth Inhibition Analysis Tumor Growth Inhibition Analysis Xenograft Tumor Model->Tumor Growth Inhibition Analysis Quantify response Comparative Analysis Comparative Analysis Tumor Growth Inhibition Analysis->Comparative Analysis Lead Candidate Selection Lead Candidate Selection Comparative Analysis->Lead Candidate Selection

References

Assessing the Potential Synergistic Effects of CCB02 with EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). While EGFR inhibitors have revolutionized the therapeutic landscape for patients with activating EGFR mutations, the eventual development of resistance necessitates the exploration of novel combination strategies. This guide provides a comparative assessment of CCB02, a novel CPAP-tubulin interaction inhibitor, and its potential for synergistic activity with established EGFR inhibitors. Although direct experimental data on the synergistic effects of this compound in combination with EGFR inhibitors is not yet publicly available, this document outlines the scientific rationale for such a combination, compares their mechanisms of action, and provides detailed hypothetical experimental protocols for researchers to investigate these potential synergies.

Comparison of this compound and EGFR Inhibitors

The following table summarizes the key characteristics of this compound and a representative third-generation EGFR inhibitor, osimertinib, to highlight their distinct and potentially complementary mechanisms of action.

FeatureThis compoundOsimertinib (Third-Generation EGFR TKI)
Primary Target Binds to β-tubulin at the CPAP binding siteCovalently binds to the cysteine-797 residue in the ATP-binding site of EGFR
Mechanism of Action Inhibits the interaction between CPAP and tubulin, leading to the activation of extra centrosomes, centrosome de-clustering, and induction of mitotic catastrophe in cancer cells with centrosome amplification.Irreversibly inhibits both activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK.
Reported Activity in EGFR-Mutant Cancer Demonstrates anti-invasive activity in TKI-resistant EGFR-mutant NSCLC models.[1][2][3]Standard of care for first-line treatment of EGFR-mutated advanced NSCLC and for patients who have developed the T790M resistance mutation after treatment with earlier generation TKIs.
Cellular Process Targeted Mitosis, specifically centrosome function and spindle formation.Cell signaling, proliferation, and survival pathways downstream of EGFR.
Potential for Synergy By targeting a distinct cellular process (mitosis) that is not directly addressed by EGFR inhibitors, this compound could potentially eliminate cancer cells that have developed resistance to EGFR-targeted therapies through various mechanisms.As a potent and specific inhibitor of the primary oncogenic driver, its efficacy could be enhanced by a partner drug that targets a parallel survival pathway or a resistance mechanism.

Visualizing the Mechanisms of Action

To better understand the distinct pathways targeted by this compound and EGFR inhibitors, the following diagrams illustrate their mechanisms of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer PI3K PI3K EGFR_dimer->PI3K RAS RAS EGFR_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., Osimertinib) EGFR_Inhibitor->EGFR_dimer Inhibits Autophosphorylation

EGFR Signaling Pathway and Inhibition

CCB02_Mechanism_of_Action cluster_cell Cancer Cell with Centrosome Amplification Extra_Centrosomes Amplified Centrosomes CPAP_Tubulin CPAP-Tubulin Interaction Extra_Centrosomes->CPAP_Tubulin Centrosome_Clustering Centrosome Clustering CPAP_Tubulin->Centrosome_Clustering Allows for Centrosome_Declustering Centrosome De-clustering CPAP_Tubulin->Centrosome_Declustering Leads to Bipolar_Spindle Pseudo-bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Cell_Survival Cell Survival and Proliferation Bipolar_Spindle->Cell_Survival This compound This compound This compound->CPAP_Tubulin Inhibits Multipolar_Spindle Multipolar Spindle Formation Centrosome_Declustering->Multipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe and Cell Death Multipolar_Spindle->Mitotic_Catastrophe Synergy_Workflow Start Hypothesis: This compound and EGFR inhibitors exhibit synergy Cell_Line_Selection Select EGFR-mutant NSCLC cell lines (sensitive and resistant) Start->Cell_Line_Selection Dose_Response Determine IC50 values for This compound and EGFR inhibitor as single agents Cell_Line_Selection->Dose_Response Combination_Assay Perform cell viability assay with combination matrix Dose_Response->Combination_Assay Synergy_Calculation Calculate Combination Index (CI) using CompuSyn Combination_Assay->Synergy_Calculation Synergy_Confirmed Synergy? (CI < 1) Synergy_Calculation->Synergy_Confirmed Mechanism_Study Investigate mechanism: Western Blot (p-EGFR, p-AKT, etc.) Cell Cycle Analysis Apoptosis Assays Synergy_Confirmed->Mechanism_Study Yes No_Synergy No Synergy or Antagonism Observed Synergy_Confirmed->No_Synergy No In_Vivo_Study Validate synergy in vivo using xenograft models Mechanism_Study->In_Vivo_Study Conclusion Conclusion on Synergistic Potential In_Vivo_Study->Conclusion

References

Independent Verification of CCB02's Binding Affinity to Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding characteristics of CCB02 against other well-established tubulin inhibitors. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key validation assays are provided. Additionally, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the mechanisms of action.

Comparative Analysis of Tubulin Binding Affinity

This compound is a selective inhibitor of the Centrosomal P4.1-associated protein (CPAP)-tubulin interaction.[1] Unlike classical tubulin inhibitors that bind directly to well-defined pockets on the tubulin dimer, this compound's primary mechanism is the disruption of this specific protein-protein interaction, which is crucial for centriole biogenesis and microtubule nucleation.[2] The following table summarizes the available binding and inhibitory data for this compound and compares it with representative compounds from major classes of tubulin inhibitors: colchicine-site binders, vinca-alkaloid-site binders, and taxane-site binders.

It is important to note that the IC50 values for this compound reflect the inhibition of the CPAP-tubulin interaction, while the data for the other compounds typically represent either direct binding affinity (Kd/Ki) or inhibition of tubulin polymerization.

CompoundTarget/AssayBinding Site on TubulinIC50 / Kd / KiReference(s)
This compound CPAP-Tubulin Interaction InhibitionCPAP Binding Site on β-tubulin689 nM (IC50)[1]
CPAP PN2-3-Tubulin Interaction (GST pull-down)CPAP Binding Site on β-tubulin441 nM (IC50)[1][2]
Colchicine (B1669291) Tubulin Polymerization InhibitionColchicine Site~1-10 µM (IC50)[3][4]
Tubulin Binding (Cellular)Colchicine Site80 nM (Kb)[5]
Tubulin BindingColchicine Site1.4 µM (Kd)[6][7]
Vinblastine (B1199706) Tubulin Polymerization InhibitionVinca Alkaloid Site~0.54 µM (IC50)[8][9]
Tubulin Binding (Cellular)Vinca Alkaloid Site7 nM (Kb)[5]
Tubulin Binding (High-affinity)Vinca Alkaloid Site0.54 µM (Kd)[10]
Tubulin Binding to MicrotubulesVinca Alkaloid Site~250-333 µM (Kd from Ka of 3-4 x 10(3) M-1)[11][12]
Paclitaxel (B517696) Tubulin PolymerizationTaxane Site~0.5 µM (ED50)[13]
Tubulin Binding to MicrotubulesTaxane Site~10 nM (Kd)[14]
Tubulin Binding (Cellular)Taxane Site22 nM (Ki)[5]

Experimental Protocols

Accurate determination of binding affinity and inhibitory potential relies on standardized experimental methodologies. Below are detailed protocols for two key assays used to characterize the interaction of small molecules with tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures a compound's effect on the in vitro assembly of microtubules from purified tubulin. The polymerization process is monitored by the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2

  • GTP (Guanosine-5'-triphosphate) solution (100 mM)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (e.g., colchicine for inhibitors, paclitaxel for enhancers)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, clear bottom microplates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation:

    • Thaw purified tubulin on ice.

    • Prepare the tubulin polymerization mix by adding GTP to the G-PEM buffer to a final concentration of 1 mM.

    • Dilute the tubulin with the polymerization mix to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare serial dilutions of the test compound and controls in G-PEM buffer.

  • Assay Execution:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

    • Add the diluted test compounds and controls to the appropriate wells.

    • To initiate polymerization, add the cold tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The IC50 (for inhibitors) or EC50 (for enhancers) value is determined by plotting the maximum polymerization rate or the final absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified tubulin

  • Test compound (ligand)

  • ITC buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Extensively dialyze the purified tubulin against the ITC buffer to ensure buffer matching.

    • Dissolve the test compound in the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and ligand solutions.

    • Degas both solutions immediately prior to the experiment.

  • ITC Experiment:

    • Load the tubulin solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe. The ligand concentration should be 10-20 times higher than the tubulin concentration.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and the delay between injections.

    • Perform an initial injection of a small volume of ligand to avoid artifacts from syringe placement.

    • Carry out a series of injections of the ligand into the tubulin solution, allowing the system to reach equilibrium after each injection.

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change.

    • Subtract the heat of dilution from the raw data.

    • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Binding Affinity & Inhibition Assays cluster_data_analysis Data Analysis & Comparison Purified Tubulin Purified Tubulin Tubulin Polymerization Assay Tubulin Polymerization Assay Purified Tubulin->Tubulin Polymerization Assay Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Purified Tubulin->Isothermal Titration Calorimetry (ITC) Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Tubulin Polymerization Assay Test Compound (this compound)->Isothermal Titration Calorimetry (ITC) Comparator Compounds Comparator Compounds Comparator Compounds->Tubulin Polymerization Assay Comparator Compounds->Isothermal Titration Calorimetry (ITC) IC50 Determination IC50 Determination Tubulin Polymerization Assay->IC50 Determination Kd Determination Kd Determination Isothermal Titration Calorimetry (ITC)->Kd Determination Comparative Table Comparative Table IC50 Determination->Comparative Table Kd Determination->Comparative Table

Caption: Experimental workflow for comparing tubulin binding affinities.

Signaling Pathway: Microtubule Disruption-Induced Apoptosis

signaling_pathway cluster_initiators Microtubule Targeting Agents cluster_jnk_pathway JNK Pathway cluster_nfkB_pathway NF-κB Pathway This compound This compound Microtubule Disruption Microtubule Disruption This compound->Microtubule Disruption Inhibits CPAP-Tubulin Interaction Colchicine Colchicine Colchicine->Microtubule Disruption Inhibits Polymerization Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Microtubule Disruption Inhibits Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Disruption->Mitotic Arrest (G2/M) NF-κB Inhibition NF-κB Inhibition Microtubule Disruption->NF-κB Inhibition JNK Activation JNK Activation Mitotic Arrest (G2/M)->JNK Activation Bcl-2 Phosphorylation (Inactivation) Bcl-2 Phosphorylation (Inactivation) JNK Activation->Bcl-2 Phosphorylation (Inactivation) Apoptosis Apoptosis Bcl-2 Phosphorylation (Inactivation)->Apoptosis Decreased Anti-apoptotic Gene Expression Decreased Anti-apoptotic Gene Expression NF-κB Inhibition->Decreased Anti-apoptotic Gene Expression Decreased Anti-apoptotic Gene Expression->Apoptosis

Caption: Signaling pathways leading to apoptosis upon microtubule disruption.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CCB02

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CCB02, a selective CPAP-tubulin interaction inhibitor. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

As a potent anti-tumor agent that functions by inhibiting tubulin polymerization, this compound should be handled with the same precautions as other cytotoxic compounds used in chemotherapy.[1][2] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, the disposal guidelines for tubulin inhibitors and other hazardous chemicals provide a clear framework for its safe management.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including but not limited to:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: A fit-tested respirator may be necessary if there is a risk of aerosolization.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes the general hazards associated with tubulin inhibitors, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionGHS Hazard Statement (Typical)
Acute Toxicity (Oral) Harmful if swallowed.H302
Skin Sensitization May cause an allergic skin reaction.H317
Serious Eye Damage Causes serious eye damage.H318
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.H334
Germ Cell Mutagenicity Suspected of causing genetic defects.H341
Carcinogenicity May cause cancer by inhalation.H350
Reproductive Toxicity May damage fertility or the unborn child.H360
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.H410

This data is generalized from safety information for similar hazardous compounds and should be treated as a guideline.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3][4] This container should be a leak-proof, puncture-resistant container with a secure lid.

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, must be collected in a separate, compatible, and clearly labeled hazardous waste container.[3][4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Attach a completed hazardous waste tag as required by your institution.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Secondary containment should be used to prevent spills.[3]

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash. This is illegal and poses a significant environmental risk.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CCB02_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Solid Waste (Gloves, Vials) B->C D Liquid Waste (Solutions) B->D E Sharps Waste (Needles) B->E F Collect in Labeled Hazardous Waste Container (Solid/Liquid) C->F D->F G Collect in Labeled Sharps Container E->G H Store in Secure, Ventilated Area with Secondary Containment F->H G->H I Contact EHS for Pickup H->I J Professional Hazardous Waste Disposal I->J

References

Information regarding "CCB02" remains elusive in public resources.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "CCB02" have not yielded any specific information identifying it as a chemical substance. Online resources and databases predominantly associate the term with "Chemical Control Banding," a risk assessment strategy for chemical management, or with specific product model numbers for electronic equipment, such as the Honeywell this compound-100BT charging base.

No Safety Data Sheet (SDS), a primary source for chemical safety information, is available for a substance designated as this compound. An SDS would typically provide critical details on personal protective equipment (PPE), handling procedures, and disposal methods. The absence of such a document makes it impossible to provide the essential, immediate safety and logistical information requested.

Without foundational knowledge of the chemical and physical properties of "this compound," including its potential hazards, recommendations for PPE, operational protocols, and disposal plans cannot be formulated.

It is recommended that researchers, scientists, and drug development professionals verify the chemical identifier. It is possible that "this compound" is an internal laboratory code, a shorthand notation, or an error in nomenclature. Accurate identification is the crucial first step before any safety protocols can be established. Stakeholders are urged to consult internal documentation or the original source of this designation to obtain the correct chemical name or CAS number. Once the substance is correctly identified, a comprehensive safety and handling guide can be developed.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.